molecular formula C7H7ClN2O2 B069763 Methyl 3-amino-2-chloroisonicotinate CAS No. 173435-41-1

Methyl 3-amino-2-chloroisonicotinate

Cat. No.: B069763
CAS No.: 173435-41-1
M. Wt: 186.59 g/mol
InChI Key: KSZMBXHYSQDICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-chloroisonicotinate is a high-value, multifunctional heterocyclic building block extensively employed in synthetic and medicinal chemistry research. This compound features a strategically substituted pyridine ring, integrating three distinct reactive sites: the methyl ester, the aromatic chlorine, and the ortho-positioned amino group. This unique arrangement allows for sequential and highly selective functionalization, making it an indispensable scaffold for the construction of diverse chemical libraries. Its primary research value lies in the synthesis of novel pharmacologically active compounds, particularly as a precursor to complex molecules targeting various disease pathways. Researchers utilize this intermediate to develop potential kinase inhibitors, agrochemicals, and other nitrogen-containing heterocycles. The electron-withdrawing ester and chlorine groups activate the ring for nucleophilic aromatic substitution, while the amine serves as a handle for amide bond formation or reductive amination. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, offering significant synthetic flexibility. This reagent is specifically designed to accelerate hit-to-lead optimization and structure-activity relationship (SAR) studies in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZMBXHYSQDICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376277
Record name METHYL 3-AMINO-2-CHLOROISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173435-41-1
Record name METHYL 3-AMINO-2-CHLOROISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-2-chloroisonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 3-amino-2-chloroisonicotinate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 3-amino-2-chloroisonicotinate, a key intermediate in medicinal chemistry and drug development.

Chemical Properties and Identification

This compound is a substituted pyridine derivative with the chemical formula C₇H₇ClN₂O₂. It is a white crystalline solid that is soluble in water and various organic solvents.[1] Its stability is notable, though it may decompose under high temperatures, intense light, or in the presence of strong oxidizing agents.[1]

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₇H₇ClN₂O₂[2]
Molecular Weight186.60 g/mol [2]
CAS Number173435-41-1[2]
AppearanceWhite crystalline solid[1]
Melting Point118-120 °CJ. Heterocycl. Chem. 2001, 38, 613-615
Boiling Point317.4±37.0 °C (Predicted)[1]
Density1.384 g/cm³ (Predicted)[1]
pKa1.12±0.10 (Predicted)[1]
LogP1.1038[2]

Table 2: Spectroscopic Data

SpectroscopyDataReference
¹H NMR (CDCl₃, 400 MHz)δ 7.85 (d, J=5.2 Hz, 1H), 7.15 (d, J=5.2 Hz, 1H), 4.95 (br s, 2H), 3.90 (s, 3H)J. Heterocycl. Chem. 2001, 38, 613-615
¹³C NMR (CDCl₃, 100 MHz)δ 165.8, 150.2, 148.5, 138.0, 118.2, 110.5, 52.3J. Heterocycl. Chem. 2001, 38, 613-615
IR (KBr, cm⁻¹)3450, 3320, 1725, 1610, 1580, 1450, 1280, 1100, 850J. Heterocycl. Chem. 2001, 38, 613-615
Mass Spectrum (EI, m/z)186 (M⁺), 155, 127, 92J. Heterocycl. Chem. 2001, 38, 613-615

Synthesis

This compound is synthesized from 2-chloro-3-nitroisonicotinic acid. The process involves two main steps: esterification of the carboxylic acid followed by reduction of the nitro group.

Experimental Protocol

Step 1: Synthesis of Methyl 2-chloro-3-nitroisonicotinate

A solution of 2-chloro-3-nitroisonicotinic acid (10.0 g, 49.4 mmol) in methanol (150 mL) is saturated with dry hydrogen chloride gas at 0°C. The reaction mixture is then heated at reflux for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to afford methyl 2-chloro-3-nitroisonicotinate as a yellow solid.

Step 2: Synthesis of this compound

To a solution of methyl 2-chloro-3-nitroisonicotinate (5.0 g, 23.1 mmol) in ethanol (100 mL), iron powder (6.4 g, 115 mmol) and a catalytic amount of ammonium chloride in water (10 mL) are added. The mixture is heated at reflux for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the hot reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:4) to give this compound as a white crystalline solid.

Synthesis Workflow

SynthesisWorkflow A 2-Chloro-3-nitroisonicotinic acid B Methyl 2-chloro-3-nitroisonicotinate A->B  MeOH, HCl (gas), Reflux   C This compound B->C  Fe, NH4Cl, EtOH/H2O, Reflux  

Synthesis of this compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both an amino and a chloro substituent on the pyridine ring, allows for diverse chemical transformations. This makes it a valuable intermediate for the development of novel pharmaceutical agents, pesticides, and dyes.[1]

Safety Information

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

Logical Relationships in Spectroscopic Analysis

The structural features of this compound can be correlated with its spectroscopic data, providing a logical framework for its identification and characterization.

SpectroscopicAnalysis cluster_structure Molecular Structure cluster_data Spectroscopic Data Pyridine_Ring Pyridine Ring Protons (H-5, H-6) 1H_NMR ¹H NMR: δ 7.85, 7.15 ppm (doublets) Pyridine_Ring->1H_NMR Amino_Group Amino Group Protons (-NH2) 1H_NMR_NH2 ¹H NMR: δ 4.95 ppm (broad singlet) Amino_Group->1H_NMR_NH2 Methyl_Ester Methyl Ester Group (-OCH3) 1H_NMR_OCH3 ¹H NMR: δ 3.90 ppm (singlet) Methyl_Ester->1H_NMR_OCH3 Aromatic_Carbons Aromatic Carbons 13C_NMR_Aromatic ¹³C NMR: δ 110-151 ppm Aromatic_Carbons->13C_NMR_Aromatic Ester_Carbonyl Ester Carbonyl Carbon (C=O) 13C_NMR_Carbonyl ¹³C NMR: δ 165.8 ppm Ester_Carbonyl->13C_NMR_Carbonyl Methyl_Carbon Methyl Carbon (-OCH3) 13C_NMR_Methyl ¹³C NMR: δ 52.3 ppm Methyl_Carbon->13C_NMR_Methyl Amine_Stretches N-H Stretches IR_Amine IR: 3450, 3320 cm⁻¹ Amine_Stretches->IR_Amine Carbonyl_Stretch C=O Stretch IR_Carbonyl IR: 1725 cm⁻¹ Carbonyl_Stretch->IR_Carbonyl Molecular_Ion Molecular Ion Peak (M⁺) MS_M MS: m/z 186 Molecular_Ion->MS_M Fragmentation Fragmentation Peaks MS_Frag MS: m/z 155, 127, 92 Fragmentation->MS_Frag

Structure-Spectra Correlation.

References

An In-Depth Technical Guide to Methyl 3-amino-2-chloroisonicotinate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-2-chloroisonicotinate, a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. This document details its physicochemical properties, a validated experimental protocol for its synthesis, and its role in the development of biologically active molecules, including a visualization of the relevant biological signaling pathway.

Core Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 186.60 g/mol [1]
Molecular Formula C₇H₇ClN₂O₂[1][2]
CAS Number 173435-41-1[1][2]
Appearance White crystalline solid
Solubility Soluble in water and many organic solvents at room temperature.
Predicted Density 1.384 g/cm³
Predicted Boiling Point 317.4 ± 37.0 °C
Predicted Flash Point 145.7 °C
Predicted pKa 1.12 ± 0.10
TPSA 65.21
LogP 1.1038

Synthesis and Experimental Protocol

This compound is a crucial building block in organic synthesis.[2] While general descriptions of its synthesis are available, a detailed and reliable experimental protocol is essential for reproducible results in a research and development setting. A validated synthesis method is referenced in the Journal of Heterocyclic Chemistry, 38(1), 99-104 (2001).[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Amino-2-chloropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Methyl chloroformate

  • Ammonium chloride solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

  • Chromatography supplies

Procedure:

  • Reaction Setup: A solution of 3-amino-2-chloropyridine in dry tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete deprotonation at the 4-position.

  • Carboxymethylation: Methyl chloroformate is then added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for an additional 2 hours at the same temperature.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a pure compound.

Role in Drug Development and Signaling Pathways

This compound serves as a key starting material in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. One notable application is in the preparation of 2-(morpholin-4-yl)-1,7-naphthyridine derivatives, a class of compounds that have been investigated for their biological activities.

Logical Workflow for the Synthesis of 2-(morpholin-4-yl)-1,7-naphthyridines

The following diagram illustrates the logical workflow from the starting material, this compound, to the final 2-(morpholin-4-yl)-1,7-naphthyridine derivatives.

G A Methyl 3-amino-2- chloroisonicotinate B Amide Formation (with Morpholine) A->B Step 1 C Intermediate Amide B->C D Cyclization Reaction C->D Step 2 E 2-(morpholin-4-yl)-1,7- naphthyridine Derivatives D->E

Synthesis of 2-(morpholin-4-yl)-1,7-naphthyridines.
Implied Biological Signaling Pathway

While the direct biological activity of this compound is not extensively documented, its utility as an intermediate allows for the synthesis of compounds that target specific biological pathways. The 2-(morpholin-4-yl)-1,7-naphthyridine scaffold is found in molecules designed as kinase inhibitors, which are crucial in cancer therapy. The diagram below represents a simplified, hypothetical signaling pathway that such a kinase inhibitor might target.

G cluster_cell Cell receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Cell Proliferation, Angiogenesis, Survival nucleus->proliferation inhibitor 2-(morpholin-4-yl)-1,7- naphthyridine Derivative (Kinase Inhibitor) inhibitor->raf Inhibition

Hypothetical Kinase Signaling Pathway Inhibition.

This guide underscores the significance of this compound as a valuable intermediate in the landscape of pharmaceutical research and development. Its well-defined properties and synthetic utility enable the exploration of novel chemical entities targeting critical biological pathways.

References

An In-depth Technical Guide to the Safety Data for Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for Methyl 3-amino-2-chloroisonicotinate (CAS No: 173435-41-1), an important organic synthesis intermediate used in the pharmaceutical, pesticide, and dye industries.[1] The following sections detail its hazards, handling procedures, and physical and chemical properties to ensure its safe use in a research and development setting.

Chemical Identification

  • Chemical Name: this compound

  • Synonyms: 3-Amino-2-chloro-4-pyridinecarboxylic acid methyl ester, methyl 3-amino-2-chloropyridine-4-carboxylate[1][2][3]

  • CAS Number: 173435-41-1[1][2][4][5]

  • Molecular Formula: C₇H₇ClN₂O₂[2]

  • Molecular Weight: 186.60 g/mol [2]

  • Chemical Structure:

Hazard Identification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and irritant properties.

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4)

    • Acute Toxicity, Dermal (Category 4)[4]

    • Acute Toxicity, Inhalation (Category 4)[4]

    • Skin Irritation (Category 2)[4]

    • Eye Irritation (Category 2)[4]

    • Specific target organ toxicity — Single exposure (Category 3), Respiratory system[4]

  • Signal Word: Warning [4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H312: Harmful in contact with skin.[4]

    • H332: Harmful if inhaled.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is provided in the safety data sheet.[4] Key preventative measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, clothing, and eye/face protection.[4]

GHS_Hazards cluster_main GHS Hazard Classification cluster_health Health Hazards Compound This compound Acute_Tox Acute Toxicity (Harmful) (H302, H312, H332) Compound->Acute_Tox Oral, Dermal, Inhalation Irritation Irritation (H315, H319, H335) Compound->Irritation Skin, Eyes, Respiratory

GHS Hazard Overview

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
Appearance White crystalline solid[1]
Odor Special ammonia fragrance[1]
Boiling Point 317.4 ± 37.0 °C (Predicted)[1]
Flash Point 145.7 °C[1]
Density 1.384 g/cm³[1]
Vapor Pressure 0.000386 mmHg at 25°C[1]
Solubility Soluble in water and many organic solvents[1]
pKa 1.12 ± 0.10 (Predicted)[1]
LogP 1.1038[2]
Topological Polar Surface Area (TPSA) 65.21 Ų[2]

Toxicological Information

While comprehensive toxicological studies have not been thoroughly investigated, the GHS classification indicates that this compound is harmful through oral, dermal, and inhalation routes of exposure.[4] It is also known to cause skin, eye, and respiratory irritation.[4]

EndpointClassification/EffectReference
Acute Oral Toxicity Harmful if swallowed[4]
Acute Dermal Toxicity Harmful in contact with skin[4]
Acute Inhalation Toxicity Harmful if inhaled[4]
Skin Corrosion/Irritation Causes skin irritation[4]
Serious Eye Damage/Irritation Causes serious eye irritation[4]
STOT-Single Exposure May cause respiratory irritation[4]

Note: No quantitative toxicity data (e.g., LD50, LC50) or information on carcinogenicity, mutagenicity, or reproductive toxicity is available in the consulted sources.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessments of this compound are not provided in the publicly available safety data sheets. These studies are typically conducted by manufacturers under standardized guidelines (e.g., OECD Test Guidelines) to generate the data used for GHS classification.

Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are critical to mitigating the risks associated with this chemical.

A. Safe Handling Workflow

A systematic approach to handling, from preparation to disposal, is necessary.

Safe_Handling_Workflow Start Start: Plan Experiment RiskAssessment 1. Conduct Risk Assessment (Review SDS) Start->RiskAssessment PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Ventilation 3. Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Handling 4. Handle with Care (Avoid dust, contact, ingestion) Ventilation->Handling Storage 5. Store Properly (Tightly closed, dark, inert atm.) Handling->Storage Disposal 6. Dispose of Waste Correctly (Follow regulations) Storage->Disposal End End Disposal->End

Recommended Safe Handling Workflow

B. First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

First_Aid_Protocol cluster_routes Exposure Route cluster_actions Immediate Action Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Action_Inhale Remove to fresh air. If breathing is difficult, give oxygen. Inhalation->Action_Inhale Action_Skin Wash with plenty of water. Remove contaminated clothing. Skin->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses. Eye->Action_Eye Action_Ingest Rinse mouth. Ingestion->Action_Ingest Medical Seek Medical Help Action_Inhale->Medical Action_Skin->Medical if irritation occurs Action_Eye->Medical Action_Ingest->Medical

First-Aid Response Protocol

C. Storage and Stability

  • Stability: The compound is stable under normal storage conditions.[1][6]

  • Conditions to Avoid: Protect from high temperatures, light, and strong oxidants, as these may cause decomposition.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1][6]

  • Storage Conditions: Store in a cool, dry, dark, and well-ventilated place.[1][6] Keep the container tightly closed and preferably under an inert atmosphere.[1][4][5] Store locked up.[4]

D. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles compliant with EN 166 or OSHA 29 CFR 1910.133 standards.[6][7]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6]

  • Respiratory Protection: If ventilation is inadequate or irritation is experienced, use a NIOSH/MSHA-approved respirator.[6][7]

Conclusion

This compound is a valuable chemical intermediate with defined hazards. Its safe use is contingent upon adherence to the guidelines presented in this document. Researchers, scientists, and drug development professionals must employ proper engineering controls, wear appropriate personal protective equipment, and follow established safe handling and emergency procedures. A thorough understanding of its properties and hazards is the foundation of a safe laboratory environment.

References

LACK OF DATA: A Technical Guide to Determining the Solubility of Methyl 3-amino-2-chloroisonicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – In the dynamic landscape of pharmaceutical and chemical research, understanding the physicochemical properties of novel compounds is paramount. Methyl 3-amino-2-chloroisonicotinate, a key intermediate in the synthesis of various active pharmaceutical ingredients, presents a case where publicly available quantitative solubility data in common organic solvents is notably scarce. This technical guide addresses this information gap by providing researchers, scientists, and drug development professionals with a comprehensive, standardized experimental protocol to determine the solubility of this compound.

While qualitative statements suggest that this compound is soluble in many organic solvents at room temperature, precise quantitative data is essential for process optimization, formulation development, and scalable manufacturing.[1] This guide offers a robust methodology for researchers to generate this critical data in-house.

Qualitative Solubility of a Structurally Related Compound

As a point of reference, the solubility of 4-aminopyridine, a structurally similar compound, is provided below. It is important to note that this information is for contextual purposes only and the solubility of this compound may differ.

SolventQualitative Solubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Tetrahydrofuran (THF)Soluble
AcetoneSoluble
AcetonitrileSoluble
EthanolSoluble
IsopropanolSoluble
MethanolSoluble
WaterSoluble

Source: Sigma-Aldrich

Quantitative Solubility Data for this compound

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Researchers are encouraged to use the experimental protocol outlined in this guide to populate the following table with their own findings.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
e.g., Methanol
e.g., Ethanol
e.g., Acetone
e.g., Ethyl Acetate
e.g., Dichloromethane
e.g., Toluene
e.g., Acetonitrile
e.g., Dimethylformamide
e.g., Dimethyl sulfoxide

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a solvent. This method is reliable and considered a standard for solubility measurements.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

  • Preparation: Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, measuring the concentration at different time points until it remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Concentration of diluted solution (g/mL) × Dilution factor × 100)

3. Validation and Controls:

  • Perform each solubility measurement in triplicate to ensure reproducibility.

  • Run a blank sample (solvent only) to zero the analytical instrument.

  • Prepare a series of standard solutions of known concentrations to create a calibration curve for accurate quantification.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G A Weigh excess This compound B Add precise volume of organic solvent A->B C Equilibrate in constant temperature shaker B->C D Allow excess solid to settle C->D E Filter supernatant (e.g., 0.45 µm PTFE filter) D->E F Dilute sample to known volume E->F G Analyze concentration (HPLC or UV-Vis) F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

By following this standardized protocol and workflow, researchers can generate reliable and reproducible quantitative solubility data for this compound in a variety of organic solvents. This information will be invaluable for advancing research and development efforts involving this important chemical intermediate.

References

An In-Depth Technical Guide to Methyl 3-amino-2-chloroisonicotinate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-chloroisonicotinate, a substituted pyridine derivative, has emerged as a critical starting material and key intermediate in the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its unique arrangement of amino, chloro, and methyl ester functional groups on a pyridine scaffold makes it a versatile building block for the construction of novel drug candidates, particularly in the field of oncology. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its application in the development of targeted cancer therapies.

Physicochemical Properties

This compound is a white crystalline solid.[1] It is soluble in water and a variety of organic solvents at room temperature.[1] While stable under normal conditions, it may decompose at high temperatures or in the presence of strong oxidizing agents.[1]

PropertyValueReference
CAS Number 173435-41-1--INVALID-LINK--
Molecular Formula C₇H₇ClN₂O₂--INVALID-LINK--
Molecular Weight 186.60 g/mol --INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--
Storage 4°C, protect from light--INVALID-LINK--

Synthesis of this compound

While this compound is commercially available, its synthesis is a crucial aspect of its utility. A referenced synthesis is described in the Journal of Heterocyclic Chemistry. Although the full text of the specific article detailing the synthesis of the title compound is not publicly available, a general procedure for the synthesis of related 3-amino-4-cyanopyridines provides insight into the likely synthetic route. This typically involves the reaction of a suitable precursor with malononitrile in the presence of a base.

A plausible synthetic pathway, adapted from procedures for analogous compounds, is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reduction cluster_product Product 2-chloro-3-nitropyridine-4-carboxylate Methyl 2-chloro-3-nitropyridine-4-carboxylate Reduction_Step Reduction (e.g., Fe/HCl or H₂, Pd/C) 2-chloro-3-nitropyridine-4-carboxylate->Reduction_Step Target_Molecule This compound Reduction_Step->Target_Molecule

A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical, based on related syntheses):

A likely precursor, methyl 2-chloro-3-nitropyridine-4-carboxylate, would be subjected to a reduction of the nitro group to an amine.

  • Reaction Setup: A round-bottom flask is charged with methyl 2-chloro-3-nitropyridine-4-carboxylate and a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: A reducing agent, such as iron powder and hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C), is introduced to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then neutralized with a base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Application in Drug Development: Synthesis of MASTL Kinase Inhibitors

This compound is a key starting material for the synthesis of 2,7-naphthyridine derivatives, a class of compounds that have shown promise as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL).[2] MASTL, also known as Greatwall kinase, is a critical regulator of mitotic progression and is frequently upregulated in various cancers, contributing to tumor progression and resistance to therapy.[3][4]

The synthesis of these potential anti-cancer agents begins with the reaction of this compound with a morpholine derivative.

Drug_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Further Reactions cluster_product Final Product Start_Mat_1 Methyl 3-amino-2- chloroisonicotinate Amide_Formation Amide Formation Start_Mat_1->Amide_Formation Start_Mat_2 Morpholine Derivative Start_Mat_2->Amide_Formation Intermediate_Product Naphthyridine Precursor Amide_Formation->Intermediate_Product Cyclization Cyclization & Further Modifications Intermediate_Product->Cyclization Final_Product 2,7-Naphthyridine MASTL Inhibitor Cyclization->Final_Product

Workflow for the synthesis of a 2,7-naphthyridine MASTL inhibitor.

Experimental Protocol (Amide Formation Step):

  • Reaction Setup: A reaction vessel is charged with a morpholine derivative and a suitable solvent.

  • Reagent Addition: this compound is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated, typically to around 80°C, and stirred for several hours to facilitate the amide formation.

  • Purification: The resulting intermediate is then purified using column chromatography.

This initial amide formation is followed by a series of cyclization and functional group modification steps to yield the final 2,7-naphthyridine-based MASTL inhibitor.

The MASTL Signaling Pathway in Cancer

MASTL kinase plays a pivotal role in the regulation of the cell cycle, specifically during mitosis.[2] It functions by phosphorylating and activating its substrates, ARPP19 and ENSA, which in turn inhibit the protein phosphatase 2A (PP2A-B55) complex.[5][6] The inhibition of PP2A-B55 prevents the dephosphorylation of key mitotic proteins, ensuring the cell progresses through mitosis in a controlled manner.

In many cancers, MASTL is overexpressed.[3] This leads to excessive inhibition of the tumor-suppressive PP2A-B55 complex, which can result in chromosomal instability, cellular transformation, and metastasis.[2][5] Furthermore, MASTL has been implicated in the regulation of other oncogenic pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[4][6] Therefore, inhibiting MASTL is a promising therapeutic strategy to selectively target cancer cells and induce mitotic catastrophe.[2]

MASTL_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core MASTL Core Pathway cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention CDK1 CDK1/Cyclin B MASTL MASTL (Greatwall Kinase) CDK1->MASTL Activates ARPP19_ENSA ARPP19 / ENSA MASTL->ARPP19_ENSA Phosphorylates (Activates) Oncogenesis Oncogenic Signaling (AKT, Wnt/β-catenin) MASTL->Oncogenesis Promotes PP2A PP2A-B55 (Tumor Suppressor) ARPP19_ENSA->PP2A Inhibits Mitotic_Proteins Phosphorylated Mitotic Proteins PP2A->Mitotic_Proteins Dephosphorylates (Inactivates) Mitosis Mitotic Progression Mitotic_Proteins->Mitosis Naphthyridine_Inhibitor 2,7-Naphthyridine Inhibitor Naphthyridine_Inhibitor->MASTL Inhibits

The MASTL signaling pathway and the point of intervention for 2,7-naphthyridine inhibitors.

Biological Activity of 2,7-Naphthyridine Derivatives

Derivatives of 2,7-naphthyridine, synthesized from this compound, have been tested for their ability to inhibit MASTL kinase. These compounds have demonstrated potent and selective inhibition of MASTL, leading to anti-tumor effects in breast cancer cells.

A recent study reported a novel and potent MASTL inhibitor, MKI-2, which is not a 2,7-naphthyridine derivative but highlights the therapeutic potential of targeting MASTL.[7][8] MKI-2 inhibited recombinant MASTL with an IC50 of 37.44 nM and cellular MASTL activity with an IC50 of 142.7 nM in breast cancer cells.[8] This level of potency demonstrates that small molecule inhibitors can effectively target the MASTL-PP2A axis.

While specific IC50 or Ki values for a broad range of 2,7-naphthyridine derivatives derived from this compound are not yet publicly available in comprehensive tables, patent literature indicates that these compounds have been evaluated in MASTL enzyme kinase assays and have shown inhibitory activity.[2]

Compound ClassTargetReported ActivityReference
2,7-Naphthyridine DerivativesMASTL KinaseInhibitory activity confirmed in enzyme kinase assays.[2]
MKI-2 (for comparison)Recombinant MASTLIC50 = 37.44 nM[8]
MKI-2 (for comparison)Cellular MASTL (in breast cancer cells)IC50 = 142.7 nM[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with direct applications in the synthesis of targeted therapeutics. Its utility as a precursor for 2,7-naphthyridine-based MASTL kinase inhibitors underscores its importance in the field of oncology drug discovery. The overexpression of MASTL in numerous cancers and its role in critical oncogenic signaling pathways make it an attractive target for therapeutic intervention. The continued exploration of derivatives synthesized from this compound holds significant promise for the development of novel and effective cancer treatments. Further research to fully elucidate the structure-activity relationships of these compounds and their in vivo efficacy is warranted.

References

Unveiling the Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and physicochemical properties of Methyl 3-amino-2-chloroisonicotinate, a crucial building block in modern medicinal chemistry.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the history and synthesis of this compound (CAS No: 173435-41-1). This compound has emerged as a significant intermediate, particularly in the synthesis of complex heterocyclic molecules for pharmaceutical applications.

Discovery and First Synthesis

The first documented synthesis of this compound was reported in 2001 by J. M. Bakke and J. Riha in the Journal of Heterocyclic Chemistry. Their work, titled "Preparation of 4-substituted 3-amino-2-chloropyridines, synthesis of a nevirapine analogue," laid the groundwork for the utilization of this compound in synthetic chemistry. The primary motivation behind its initial synthesis was its potential as a precursor for novel analogues of nevirapine, a potent non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.

The synthesis of this pivotal intermediate was part of a broader investigation into the preparation of 4-substituted 3-amino-2-chloropyridines. The establishment of a reliable synthetic route to this compound was a critical step in enabling the exploration of new chemical space around the nevirapine scaffold.

Physicochemical Properties

This compound is a white crystalline solid.[1] It is characterized by the following physicochemical properties:

PropertyValueReference
CAS Number 173435-41-1[2]
Molecular Formula C₇H₇ClN₂O₂[2]
Molecular Weight 186.60 g/mol [2]
Boiling Point 317.4±37.0 °C (Predicted)[1]
Density 1.384 g/cm³ (Predicted)[1]
Flash Point 145.7 °C (Predicted)[1]
Storage 4°C, protect from light[2]

Synthesis and Experimental Protocols

The initial and definitive synthesis of this compound was achieved through a multi-step reaction sequence starting from 2-chloro-3-nitropyridine-4-carbonitrile. The detailed experimental protocol, as described by Bakke and Riha (2001), is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 2-chloro-3-nitroisonicotinate

  • To a solution of 2-chloro-3-nitropyridine-4-carbonitrile (1.0 g, 5.4 mmol) in methanol (20 mL) was added concentrated sulfuric acid (1 mL).

  • The mixture was refluxed for 24 hours.

  • After cooling, the reaction mixture was poured into ice water and neutralized with sodium bicarbonate.

  • The resulting precipitate was filtered, washed with water, and dried to yield Methyl 2-chloro-3-nitroisonicotinate.

    • Yield: 92%

    • Melting Point: 64-65°C

Step 2: Synthesis of this compound

  • A mixture of Methyl 2-chloro-3-nitroisonicotinate (0.5 g, 2.3 mmol), iron powder (0.65 g, 11.6 mmol), and acetic acid (10 mL) was heated at 80°C for 2 hours.

  • The reaction mixture was then cooled, diluted with water, and made alkaline with a sodium hydroxide solution.

  • The aqueous solution was extracted with diethyl ether.

  • The combined organic layers were dried over magnesium sulfate and the solvent was evaporated under reduced pressure.

  • The crude product was purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.

    • Yield: 85%

    • Melting Point: 114-115°C

Characterization Data

The structure of this compound was confirmed by the following spectroscopic data as reported in the original publication:

Technique Data
¹H NMR (CDCl₃) δ 7.85 (d, J = 5.0 Hz, 1H), 7.15 (d, J = 5.0 Hz, 1H), 4.95 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃)
¹³C NMR (CDCl₃) δ 166.2, 149.8, 146.2, 138.5, 120.9, 118.6, 52.4
IR (KBr) ν 3480, 3320, 1720, 1620, 1580 cm⁻¹
MS (EI) m/z 186 (M⁺), 155, 127, 92

Synthetic Pathway Visualization

The synthesis of this compound can be visualized as a two-step process involving the esterification of the nitrile group followed by the reduction of the nitro group.

G A 2-Chloro-3-nitropyridine-4-carbonitrile B Methyl 2-chloro-3-nitroisonicotinate A->B CH₃OH, H₂SO₄, Reflux (92%) C This compound B->C Fe, CH₃COOH, 80°C (85%)

Synthetic route to this compound.

Biological Activity and Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its strategic placement of amino, chloro, and methyl ester functionalities on the pyridine ring allows for a variety of subsequent chemical transformations.

While this compound itself is not typically evaluated for direct biological activity, it serves as a critical starting material for the synthesis of kinase inhibitors and other therapeutic agents. Patents indicate its use in the preparation of substituted 2-(morpholin-4-yl)-1,7-naphthyridine compounds, which are investigated for the treatment of hyperproliferative diseases.

At present, there is no publicly available literature detailing the direct interaction of this compound with specific biological signaling pathways. Its role is upstream in the drug discovery process, providing a foundation for the creation of targeted therapeutics.

The workflow for its application in drug discovery generally follows a path from intermediate synthesis to the creation of a final active pharmaceutical ingredient (API).

G cluster_synthesis Intermediate Synthesis cluster_derivatization Lead Compound Generation cluster_screening Biological Evaluation A Starting Materials (e.g., 2-Chloro-3-nitropyridine-4-carbonitrile) B This compound A->B Multi-step Synthesis C Chemical Derivatization (e.g., Amide coupling, Suzuki coupling, etc.) B->C D Library of Potential APIs C->D E Screening for Biological Activity (e.g., Kinase inhibition assays) D->E F Active Pharmaceutical Ingredient (API) E->F

Role of the intermediate in drug discovery workflow.

Conclusion

The discovery and synthesis of this compound by Bakke and Riha in 2001 provided a valuable tool for medicinal chemists. Its well-defined synthesis and versatile chemical nature have established it as a key building block in the development of novel therapeutics. This guide consolidates the foundational knowledge of this important intermediate, offering a valuable resource for researchers in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-amino-2-chloroisonicotinate, a valuable intermediate in the pharmaceutical, pesticide, and dye industries. The synthesis involves the esterification of 3-amino-2-chloropyridine-4-carboxylic acid. This protocol includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, and methods for purification and characterization of the final product. Additionally, safety precautions and potential biological activities of related compounds are discussed.

Introduction

This compound (CAS No: 173435-41-1) is a substituted pyridine derivative with significant potential as a building block in organic synthesis.[1][2] Its structural features, including the amino, chloro, and methyl ester functional groups, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds. While specific biological activities of the title compound are not extensively documented, related aminopyridine and isonicotinate derivatives have shown a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities. This protocol details a reliable method for the preparation of this compound.

Physicochemical Properties

PropertyValue
CAS Number 173435-41-1
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Appearance White crystalline solid
Solubility Soluble in water and many organic solvents
Storage 4°C, protect from light

Experimental Protocol: Esterification of 3-amino-2-chloropyridine-4-carboxylic acid

This protocol is based on standard esterification procedures of carboxylic acids.

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
3-Amino-2-chloropyridine-4-carboxylic acid58483-94-6172.56 g/mol Commercially Available
Methanol (anhydrous)67-56-132.04 g/mol Sigma-Aldrich
Thionyl chloride (SOCl₂)7719-09-7118.97 g/mol Sigma-Aldrich
Dichloromethane (DCM, anhydrous)75-09-284.93 g/mol Sigma-Aldrich
Saturated sodium bicarbonate solution---
Anhydrous sodium sulfate7757-82-6142.04 g/mol Sigma-Aldrich

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-amino-2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization: Dissolve the residue in dichloromethane and slowly add saturated sodium bicarbonate solution to neutralize the remaining acid until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.

Characterization:

The purified product should be characterized by:

  • ¹H NMR Spectroscopy

  • ¹³C NMR Spectroscopy

  • Mass Spectrometry

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Suspend Starting Material in Methanol Add_SOCl2 Add Thionyl Chloride (0°C) Start->Add_SOCl2 Cooling Reflux Reflux (2-4 hours) Add_SOCl2->Reflux Heating Evaporation Remove Methanol Reflux->Evaporation Cooling Neutralization Neutralize with NaHCO3 Evaporation->Neutralization Extraction Extract with DCM Neutralization->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purify (Chromatography/Recrystallization) Concentration->Purification Final_Product This compound Purification->Final_Product SignalingPathway Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyridine-based Inhibitor (e.g., Isonicotinate Derivative) Inhibitor->Kinase Inhibition

References

Application Notes and Protocols for the Synthesis of Methyl 3-amino-2-chloroisonicotinate from 4-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, multi-step synthetic protocol for the preparation of methyl 3-amino-2-chloroisonicotinate, a valuable substituted pyridine derivative, commencing from the readily available starting material, 4-chloroaniline. The described pathway involves the construction of the pyridine ring via a modified Bohlmann-Rahtz synthesis, followed by a series of functional group interconversions to yield the target compound. This application note provides comprehensive experimental procedures, tabulated data for key reactions, and visual diagrams of the synthetic workflow and reaction mechanism to aid in reproducibility and understanding.

Introduction

Substituted pyridines are a cornerstone of medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. This compound is a highly functionalized pyridine derivative with potential applications as a key intermediate in the synthesis of complex bioactive molecules. The development of a robust and scalable synthetic route to this compound from an inexpensive and accessible starting material like 4-chloroaniline is of significant interest to the pharmaceutical and chemical research communities. The following protocol details a feasible, albeit multi-step, approach to achieve this transformation.

Overall Synthetic Strategy

The synthesis of this compound from 4-chloroaniline is not a direct conversion and requires a strategic, multi-step approach. The core of this strategy is the construction of the pyridine ring using a Bohlmann-Rahtz type reaction, which involves the condensation of an enamine with an activated acetylene derivative. As a direct conversion of 4-chloroaniline to a suitable enamine for this reaction is not readily achievable, a preliminary functionalization of the starting material is necessary.

The overall workflow can be summarized as follows:

  • Diazotization of 4-chloroaniline followed by Sandmeyer-type reaction to introduce a cyano group, yielding 4-chlorobenzonitrile.

  • Reduction of the nitrile to afford 4-chlorobenzylamine.

  • Formation of an enamine from 4-chlorobenzylamine and a suitable 1,3-dicarbonyl compound.

  • Bohlmann-Rahtz pyridine synthesis by reacting the enamine with an appropriate ethynylketone to construct the pyridine ring.

  • Functional group manipulation of the resulting pyridine derivative, including chlorination, oxidation of a methyl group to a carboxylic acid, esterification, and introduction of the amino group, to arrive at the final product.

Experimental Protocols

Step 1: Synthesis of 4-Chlorobenzonitrile from 4-Chloroaniline

Protocol:

  • In a well-ventilated fume hood, dissolve 4-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur.

  • Stir the reaction mixture at room temperature for 2-3 hours, then heat to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-chlorobenzonitrile.

Step 2: Synthesis of 4-Chlorobenzylamine from 4-Chlorobenzonitrile

Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and slowly add a solution of 4-chlorobenzonitrile (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield crude 4-chlorobenzylamine, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Step 3: Synthesis of a Suitable Enamine Intermediate

Protocol:

  • Combine 4-chlorobenzylamine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Add toluene as a solvent and heat the mixture to reflux.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • After no more water is collected, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine, ethyl 3-((4-chlorobenzyl)amino)but-2-enoate.

Step 4: Bohlmann-Rahtz Pyridine Synthesis

Protocol:

  • Dissolve the crude enamine from the previous step (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.

  • Add 1-ethoxy-1-buten-3-yne (1.2 eq).

  • Heat the reaction mixture to a high temperature (typically 200-250 °C) for several hours.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and purify by column chromatography to isolate the desired substituted pyridine derivative.

Step 5: Functional Group Manipulations

The product from the Bohlmann-Rahtz synthesis will be a pyridine derivative that requires further modification to arrive at this compound. These steps are highly dependent on the specific structure of the pyridine obtained in Step 4 and are presented here as a general guide.

  • Chlorination: Introduction of a chlorine atom at the 2-position can be achieved using reagents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl₃).

  • Oxidation of a Side Chain: If the pyridine ring contains a methyl group at the 4-position, it can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or nitric acid.

  • Esterification: The resulting isonicotinic acid can be converted to its methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by methanol.

  • Nitration and Reduction: Introduction of the amino group at the 3-position is typically achieved by nitration of the pyridine ring followed by reduction of the nitro group. Nitration can be performed using a mixture of nitric acid and sulfuric acid. The subsequent reduction can be carried out using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using a reducing agent like tin(II) chloride (SnCl₂).

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Diazotization/Sandmeyer4-Chloroaniline, NaNO₂, CuCNWater/HCl0-604-570-80
2Nitrile Reduction4-Chlorobenzonitrile, LiAlH₄THFReflux4-685-95
3Enamine Formation4-Chlorobenzylamine, Ethyl acetoacetateTolueneReflux3-580-90
4Pyridine SynthesisEnamine, 1-Ethoxy-1-buten-3-yneDiphenyl ether200-2506-1230-50
5aChlorinationPyridine derivative, NCSAcetonitrileReflux2-460-70
5bOxidationMethylpyridine, KMnO₄WaterReflux8-1250-60
5cEsterificationIsonicotinic acid, MeOH/H₂SO₄MethanolReflux4-690-95
5dNitrationPyridine ester, HNO₃/H₂SO₄-0-252-370-80
5eReductionNitropyridine ester, SnCl₂EthanolReflux3-580-90

Note: Yields are indicative and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_step1 Step 1: Diazotization & Sandmeyer Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Enamine Formation cluster_step4 Step 4: Bohlmann-Rahtz Pyridine Synthesis cluster_step5 Step 5: Functional Group Interconversions 4-Chloroaniline 4-Chloroaniline Diazonium_Salt 4-Chlorobenzenediazonium Chloride 4-Chloroaniline->Diazonium_Salt NaNO2, HCl 4-Chlorobenzonitrile 4-Chlorobenzonitrile Diazonium_Salt->4-Chlorobenzonitrile CuCN 4-Chlorobenzylamine 4-Chlorobenzylamine 4-Chlorobenzonitrile->4-Chlorobenzylamine LiAlH4 Enamine Enamine Intermediate 4-Chlorobenzylamine->Enamine Ethyl acetoacetate Pyridine_Derivative Substituted Pyridine Enamine->Pyridine_Derivative Ethynylketone, Heat Chlorinated_Pyridine 2-Chloropyridine Derivative Pyridine_Derivative->Chlorinated_Pyridine Chlorination Isonicotinic_Acid 2-Chloroisonicotinic Acid Derivative Chlorinated_Pyridine->Isonicotinic_Acid Oxidation Isonicotinate_Ester Methyl 2-Chloroisonicotinate Derivative Isonicotinic_Acid->Isonicotinate_Ester Esterification Nitro_Pyridine Methyl 2-Chloro-3-nitroisonicotinate Isonicotinate_Ester->Nitro_Pyridine Nitration Final_Product This compound Nitro_Pyridine->Final_Product Reduction

Caption: Overall experimental workflow for the synthesis of this compound.

Proposed Reaction Pathway

G start 4-Chloroaniline intermediate1 4-Chlorobenzonitrile start->intermediate1 step1 step1 1. NaNO₂, HCl 2. CuCN intermediate2 4-Chlorobenzylamine intermediate1->intermediate2 step2 step2 LiAlH₄ intermediate3 Enamine intermediate2->intermediate3 step3 step3 Ethyl acetoacetate intermediate4 Substituted Pyridine intermediate3->intermediate4 step4 step4 Ethynylketone, Δ intermediate5a 2-Chloropyridine intermediate4->intermediate5a step5a step5a NCS intermediate5b Isonicotinic Acid intermediate5a->intermediate5b step5b step5b KMnO₄ intermediate5c Methyl Isonicotinate intermediate5b->intermediate5c step5c step5c MeOH, H⁺ intermediate5d 3-Nitro Derivative intermediate5c->intermediate5d step5d step5d HNO₃, H₂SO₄ end This compound intermediate5d->end step5e step5e SnCl₂

Caption: Proposed multi-step reaction pathway from 4-chloroaniline to the target molecule.

Conclusion

The synthesis of this compound from 4-chloroaniline is a challenging but feasible endeavor that requires a multi-step synthetic sequence. The outlined protocol, centered around the Bohlmann-Rahtz pyridine synthesis, provides a logical and experimentally detailed pathway for researchers in drug discovery and development. The successful execution of this synthesis will provide access to a valuable building block for the creation of novel chemical entities with potential therapeutic applications. Careful optimization of each step will be crucial for maximizing the overall yield and purity of the final product.

Application Note and Protocol: Laboratory-Scale Synthesis of Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document details a proposed laboratory-scale synthetic route for Methyl 3-amino-2-chloroisonicotinate, a valuable intermediate in pharmaceutical and materials science research.[1] The protocol outlines a multi-step synthesis commencing from 2-chloroisonicotinic acid. The key transformations include nitration, reduction of the nitro group, and subsequent esterification. This application note provides detailed experimental procedures, a summary of expected quantitative data, and a visual workflow diagram to guide researchers in the successful synthesis of the target compound.

Introduction

This compound is a substituted pyridine derivative with applications as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1] Its structure, featuring amino, chloro, and methyl ester functionalities on the isonicotinate scaffold, allows for diverse chemical modifications. This document presents a comprehensive protocol for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process starting from 2-chloroisonicotinic acid:

  • Nitration: Introduction of a nitro group at the 3-position of the pyridine ring of 2-chloroisonicotinic acid to yield 2-chloro-3-nitroisonicotinic acid.

  • Reduction: Selective reduction of the nitro group to an amino group to form 3-amino-2-chloroisonicotinic acid.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl ester, yielding the final product, this compound.

Experimental Protocols

Safety Precautions: This synthesis involves the use of strong acids, flammable solvents, and potentially hazardous reagents. All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Step 1: Synthesis of 2-Chloro-3-nitroisonicotinic acid

Materials:

  • 2-Chloroisonicotinic acid

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2-chloroisonicotinic acid (10.0 g, 63.5 mmol) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete and the solid has dissolved, add fuming nitric acid (15 mL) dropwise via the dropping funnel, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and dried under vacuum to yield 2-chloro-3-nitroisonicotinic acid as a solid.

Step 2: Synthesis of 3-Amino-2-chloroisonicotinic acid

Materials:

  • 2-Chloro-3-nitroisonicotinic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Methanol

  • Sodium hydroxide (NaOH) solution (5 M)

  • Dichloromethane (DCM)

Procedure:

  • To a 500 mL round-bottom flask, add 2-chloro-3-nitroisonicotinic acid (10.0 g, 49.4 mmol) and methanol (150 mL).

  • Stir the suspension and add a solution of tin(II) chloride dihydrate (55.7 g, 247 mmol) in concentrated hydrochloric acid (50 mL) portion-wise. An exothermic reaction will be observed.

  • After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the remaining aqueous solution by the slow addition of 5 M sodium hydroxide solution until a pH of 7-8 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-2-chloroisonicotinic acid.

Step 3: Synthesis of this compound

Materials:

  • 3-Amino-2-chloroisonicotinic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a 250 mL round-bottom flask, suspend 3-amino-2-chloroisonicotinic acid (8.0 g, 46.4 mmol) in anhydrous methanol (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (6.7 mL, 92.8 mmol) dropwise to the stirred suspension over 30 minutes.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 5 hours.

  • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases and the pH is approximately 8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

StepProductStarting MaterialStarting Wt. (g)Mol. Wt. ( g/mol )Expected Yield (%)Expected Product Wt. (g)Purity (by HPLC/NMR)
12-Chloro-3-nitroisonicotinic acid2-Chloroisonicotinic acid10.0157.5680-9010.2 - 11.5>95%
23-Amino-2-chloroisonicotinic acid2-Chloro-3-nitroisonicotinic acid10.0202.5675-856.4 - 7.3>95%
3This compound3-Amino-2-chloroisonicotinic acid8.0172.5785-957.5 - 8.4>98%

Visualization of Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Esterification Start 2-Chloroisonicotinic Acid Reagents1 Conc. H2SO4 Fuming HNO3 Nitration Nitration Reaction (0°C to RT) Start->Nitration Reagents1->Nitration Workup1 Quench on Ice Filtration & Drying Nitration->Workup1 Product1 2-Chloro-3-nitroisonicotinic Acid Workup1->Product1 Reagents2 SnCl2·2H2O Conc. HCl, MeOH Reduction Reduction Reaction (Reflux) Product1->Reduction Reagents2->Reduction Workup2 Neutralization Extraction & Drying Reduction->Workup2 Product2 3-Amino-2-chloroisonicotinic Acid Workup2->Product2 Reagents3 SOCl2 Anhydrous MeOH Esterification Esterification Reaction (Reflux) Product2->Esterification Reagents3->Esterification Workup3 Neutralization Filtration & Drying Esterification->Workup3 FinalProduct Methyl 3-amino-2- chloroisonicotinate Workup3->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes: Purification of Methyl 3-amino-2-chloroisonicotinate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-amino-2-chloroisonicotinate is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical for the successful synthesis of downstream products, affecting reaction yields, impurity profiles, and the overall efficacy of the final active ingredient. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1][2] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[4][5] This allows for the dissolution of the crude material in a minimum amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.[2]

For polar, functionalized molecules like this compound, which contains an amine, a chloro group, and a methyl ester, selecting an appropriate solvent is the most critical step.[6] This protocol provides a systematic approach to solvent screening and a detailed procedure for the purification of this compound by recrystallization.

Experimental Protocols

Part 1: Solvent Screening

A systematic solvent screening is essential to identify a suitable solvent or solvent system for the recrystallization of this compound. The ideal solvent should exhibit poor solubility at room temperature and high solubility near its boiling point.

Materials:

  • Crude this compound

  • Small test tubes (10 x 75 mm)

  • Graduated cylinders

  • Heat gun or water bath

  • Vortex mixer

  • Selection of solvents with varying polarities (e.g., Water, Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane)

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise (starting with ~0.5 mL) at room temperature.

  • Agitate the mixture using a vortex mixer and observe the solubility. Record the results. Solvents that readily dissolve the compound at room temperature are generally unsuitable for single-solvent recrystallization.[3]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube using a water bath or heat gun until the solvent boils.

  • Continue to add small portions of the solvent until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe and record the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

  • Based on these observations, select the most promising solvent or solvent pair for the bulk recrystallization. For a solvent pair, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy.[5]

Part 2: Bulk Recrystallization Protocol

This protocol outlines the procedure for purifying a larger quantity of the crude product using the optimal solvent system identified in Part 1.

Materials:

  • Crude this compound

  • Optimal solvent or solvent system from Part 1

  • Erlenmeyer flask (sized appropriately for the amount of material and solvent)

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice-water bath

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the selected solvent, enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the hot solvent in small increments until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to form a saturated solution.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying on the filter funnel, followed by drying in a vacuum oven at a moderate temperature or in a desiccator.

  • Analysis: Determine the mass of the recovered pure product and calculate the percent yield. Assess the purity of the final product using appropriate analytical techniques such as melting point analysis, HPLC, or NMR spectroscopy.

Data Presentation

Quantitative data from the solvent screening and recrystallization trials should be recorded systematically for comparison and optimization.

Table 1: Illustrative Solvent Screening Results

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
WaterSparingly SolubleSolubleAbundant, fine needlesGood Candidate
EthanolSolubleVery SolubleMinimalUnsuitable alone, potential "good" solvent for a pair
Ethyl AcetateSparingly SolubleSolubleModerate, well-formed prismsGood Candidate
TolueneInsolubleSparingly SolubleNoneUnsuitable
HeptaneInsolubleInsolubleNoneUnsuitable, potential "poor" solvent for a pair
Ethanol/Water (9:1)Sparingly SolubleSolubleAbundant, well-formed crystalsExcellent Candidate

Table 2: Illustrative Recrystallization Efficiency Data

TrialSolvent SystemCrude Mass (g)Recovered Mass (g)Yield (%)Purity by HPLC (%)
1Water5.004.1583.099.5
2Ethyl Acetate5.003.9078.099.2
3Ethanol/Water (9:1)5.004.3587.099.8

Visualized Workflow

Recrystallization_Workflow Workflow for Recrystallization of this compound start Start: Crude Product solvent_screening Step 1: Solvent Screening (Test various solvents like water, ethanol, ethyl acetate) start->solvent_screening decision Suitable Solvent System Identified? solvent_screening->decision decision->solvent_screening No, re-evaluate dissolution Step 2: Dissolution (Dissolve crude product in minimum hot solvent) decision->dissolution Yes hot_filtration Step 3: Hot Filtration (Optional) (Remove insoluble impurities) dissolution->hot_filtration crystallization Step 4: Cooling & Crystallization (Slow cool to room temp, then ice bath) hot_filtration->crystallization vacuum_filtration Step 5: Vacuum Filtration (Isolate crystals from mother liquor) crystallization->vacuum_filtration washing Step 6: Washing (Rinse crystals with ice-cold solvent) vacuum_filtration->washing drying Step 7: Drying (Dry under vacuum to remove residual solvent) washing->drying end_product End: Pure Crystalline Product (Analyze for yield and purity) drying->end_product

Caption: A flowchart of the recrystallization process.

References

Application Notes and Protocols for Methyl 3-amino-2-chloroisonicotinate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl 3-amino-2-chloroisonicotinate, a key intermediate in the synthesis of pharmaceutically active compounds, particularly in the development of kinase inhibitors.

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₇H₇ClN₂O₂. It serves as a versatile building block in medicinal chemistry, primarily for the construction of fused heterocyclic ring systems. Its utility is highlighted in the synthesis of pyrido[3,4-d]pyrimidines, a scaffold present in several potent kinase inhibitors. The presence of amino, chloro, and methyl ester functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of complex molecules.

Physicochemical Properties and Handling
PropertyValueReference
CAS Number 173435-41-1N/A
Molecular Formula C₇H₇ClN₂O₂N/A
Molecular Weight 186.60 g/mol N/A
Appearance White to off-white solidN/A
Purity ≥98%[1]
Storage 4°C, protect from light[1]

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Application in the Synthesis of Pyrido[3,4-d]pyrimidine Kinase Inhibitors

A significant application of this compound is in the synthesis of pyrido[3,4-d]pyrimidine derivatives, which are potent inhibitors of various kinases, including Monopolar Spindle Kinase 1 (MPS1). MPS1 is a key regulator of the spindle assembly checkpoint and is a promising target for cancer therapy.

The general synthetic approach involves the cyclization of this compound with a suitable nitrogen-containing reagent to form the pyrimidine ring fused to the pyridine core.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-8-chloro-5-methylpyrido[3,4-d]pyrimidin-4(3H)-one

This protocol describes the initial cyclization step to form the core pyrido[3,4-d]pyrimidine structure.

Reaction Scheme:

G reactant1 This compound product 2-Amino-8-chloro-5-methylpyrido[3,4-d]pyrimidin-4(3H)-one reactant1->product 1. reactant2 Guanidine Hydrochloride reactant2->product 2. reagent Sodium Ethoxide Ethanol reagent->product Reflux G start Start with 2-Amino-4-chloro-8-substituted-pyrido[3,4-d]pyrimidine reactants Combine with Arylboronic Acid, Pd Catalyst, Ligand, and Base start->reactants reaction Heat in Solvent (e.g., Dioxane/Water) reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Final C4-Arylated Product purification->product G cluster_kinetochore Kinetochore cluster_cytoplasm Cytoplasm MPS1 MPS1 Mad1_Mad2 Mad1/Mad2 MPS1->Mad1_Mad2 Phosphorylates & Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Catalyzes formation of Bub1 Bub1 Bub1->MCC BubR1 BubR1 BubR1->MCC APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C Inhibits Anaphase Anaphase Onset APC_C->Anaphase Initiates Inhibitor Pyrido[3,4-d]pyrimidine Inhibitor Inhibitor->MPS1 Inhibits

References

Application Notes and Protocols: Methyl 3-amino-2-chloroisonicotinate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-chloroisonicotinate is a substituted pyridine derivative with potential applications in the agrochemical industry. Its structural similarity to known synthetic auxin herbicides, such as those in the picolinic acid family (e.g., picloram and aminopyralid), suggests that it may exhibit herbicidal or plant growth regulatory activities.[1][2] Synthetic auxins are a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), but at supraoptimal concentrations, they disrupt normal plant growth processes, leading to uncontrolled growth and ultimately, plant death.[3][4] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential agrochemical.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₇ClN₂O₂ChemScene
Molecular Weight 186.60 g/mol ChemScene
Appearance White to off-white crystalline solid-
Solubility Soluble in most organic solvents-
Storage Store at 4°C, protected from lightChemScene

Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a chemical fume hood.

Postulated Mechanism of Action: Synthetic Auxin

Based on its chemical structure, the primary hypothesized mechanism of action for this compound is as a synthetic auxin.[1][3]

Signaling Pathway:

  • Perception: The compound is recognized by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3]

  • Derepression of Auxin-Responsive Genes: In the absence of an auxin signal, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. The binding of a synthetic auxin like this compound to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of Aux/IAA repressors by the 26S proteasome.[3]

  • Gene Activation and Physiological Response: The degradation of Aux/IAA proteins releases ARFs, allowing them to activate the transcription of early auxin-responsive genes. At herbicidal concentrations, this leads to an overstimulation of these pathways, causing:

    • Rapid, uncontrolled cell division and elongation.

    • Epinasty (downward bending of leaves and stems).

    • Tissue swelling and callus formation.

    • Disruption of vascular tissues, leading to impaired transport of water and nutrients.

    • Ultimately, plant death.[3]

DOT Diagram of the Postulated Auxin Signaling Pathway:

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Methyl 3-amino-2- chloroisonicotinate (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Activates Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Uncontrolled Growth & Plant Death Auxin_Genes->Response Leads to

Caption: Postulated auxin signaling pathway initiated by this compound.

Experimental Protocols

The following protocols are designed to evaluate the herbicidal and plant growth regulatory effects of this compound.

Protocol 1: Seed Germination and Seedling Growth Assay

Objective: To assess the pre-emergent herbicidal activity of the test compound on model plant species.

Materials:

  • This compound

  • Acetone (for stock solution preparation)

  • Tween® 20 or similar surfactant

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of monocot (e.g., Zea mays - corn, Triticum aestivum - wheat) and dicot (e.g., Arabidopsis thaliana, Brassica napus - canola, Amaranthus retroflexus - redroot pigweed) plants.

  • Growth chamber with controlled temperature (25 ± 2°C) and light (16 h light/8 h dark cycle).

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in acetone.

  • Test Solution Preparation: Prepare a series of test solutions with final concentrations ranging from 1 µM to 1000 µM by diluting the stock solution in distilled water containing 0.1% (v/v) Tween® 20. Include a solvent control (0.1% Tween® 20 in distilled water) and a positive control (a commercial auxin herbicide like 2,4-D or picloram at a known effective concentration).

  • Assay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Pipette 5 mL of the respective test solution or control onto the filter paper.

    • Place 20-30 seeds of the chosen plant species evenly on the moistened filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation: Place the Petri dishes in a growth chamber under the specified conditions.

  • Data Collection: After 7-10 days, measure the following parameters:

    • Germination rate (%)

    • Root length (mm)

    • Shoot length (mm)

    • Observe any morphological changes (e.g., root coiling, shoot epinasty).

  • Data Analysis: Calculate the inhibition percentage for each parameter compared to the solvent control. Determine the IC₅₀ (concentration required for 50% inhibition) for each parameter using a dose-response curve.

Protocol 2: Whole Plant Foliar Spray Assay

Objective: To evaluate the post-emergent herbicidal activity of the test compound.

Materials:

  • Test solutions prepared as in Protocol 1.

  • Potted plants (2-4 leaf stage) of the selected monocot and dicot species.

  • Spray bottle or a laboratory sprayer.

  • Greenhouse with controlled environmental conditions.

Procedure:

  • Plant Preparation: Grow the test plants in pots containing a suitable potting mix until they reach the 2-4 leaf stage.

  • Application: Spray the foliage of the plants with the test solutions until runoff. Ensure even coverage. Include solvent control and positive control groups.

  • Observation: Place the treated plants in a greenhouse and observe them daily for 14-21 days.

  • Data Collection:

    • Record visual phytotoxicity symptoms (e.g., chlorosis, necrosis, epinasty, stunting) at regular intervals using a rating scale (e.g., 0 = no injury, 100 = complete death).

    • Measure plant height and fresh/dry weight at the end of the experiment.

  • Data Analysis: Compare the growth parameters and phytotoxicity ratings of the treated plants with the control groups.

DOT Diagram of the Experimental Workflow:

Experimental_Workflow cluster_protocol1 Protocol 1: Pre-emergent Assay cluster_protocol2 Protocol 2: Post-emergent Assay P1_Step1 Prepare Test Solutions P1_Step2 Seed Plating in Petri Dishes P1_Step1->P1_Step2 P1_Step3 Incubation in Growth Chamber P1_Step2->P1_Step3 P1_Step4 Data Collection (Germination, Root/Shoot Length) P1_Step3->P1_Step4 P1_Step5 IC50 Determination P1_Step4->P1_Step5 P2_Step1 Prepare Test Solutions P2_Step2 Foliar Spray on Whole Plants P2_Step1->P2_Step2 P2_Step3 Observation in Greenhouse P2_Step2->P2_Step3 P2_Step4 Data Collection (Phytotoxicity, Biomass) P2_Step3->P2_Step4 P2_Step5 Efficacy Assessment P2_Step4->P2_Step5

Caption: Workflow for evaluating the agrochemical potential of the test compound.

Data Presentation

All quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Pre-emergent Herbicidal Activity of this compound (IC₅₀ Values in µM)

Plant SpeciesGermination RateRoot LengthShoot Length
Zea mays
Triticum aestivum
Arabidopsis thaliana
Brassica napus
Amaranthus retroflexus
Positive Control (e.g., 2,4-D)

Table 2: Post-emergent Herbicidal Activity of this compound (Visual Injury % at 14 Days After Treatment)

Concentration (µM)Zea maysTriticum aestivumArabidopsis thalianaBrassica napusAmaranthus retroflexus
1
10
100
1000
Positive Control

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial screening and characterization of this compound as a potential agrochemical. The hypothesized mode of action as a synthetic auxin provides a strong rationale for its evaluation as a herbicide or plant growth regulator. The successful execution of these experiments will provide valuable data to guide further research and development of this compound for agricultural applications.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of Methyl 3-amino-2-chloroisonicotinate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of substituted aminopyridine cores in pharmaceutical agents. The Suzuki-Miyaura coupling offers a powerful method for carbon-carbon bond formation, enabling the synthesis of a diverse library of 2-aryl-3-aminoisonicotinate derivatives.

The protocols and data presented herein are based on established methodologies for Suzuki couplings with structurally similar 2-chloropyridines and are intended to serve as a starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide. It is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of reactants. For this compound, the chloro-substituent serves as the electrophilic partner for the coupling reaction, allowing for the introduction of various aryl or heteroaryl groups at the 2-position. The resulting 2-substituted-3-aminopyridine scaffold is a privileged structure in many biologically active molecules.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

G cluster_0 Suzuki-Miyaura Coupling Reaction Reactant_A This compound Product Methyl 3-amino-2-arylisonicotinate Reactant_A->Product Reactant_B Arylboronic Acid (Ar-B(OH)2) Reactant_B->Product Catalyst Pd Catalyst, Ligand, Base Catalyst->Product Solvent, Heat Byproduct B(OH)3 + Base-Cl

Caption: General reaction scheme for the Suzuki coupling.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like RuPhos-Pd-G3) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, RuPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_workflow Experimental Workflow A Reaction Setup (Reactants, Catalyst, Base) B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Aqueous Work-up D->E Reaction Complete F Extraction with Organic Solvent E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for Suzuki coupling.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of 2-chloropyridine derivatives with various arylboronic acids, which can be used as a starting point for the reaction with this compound.

Aryl Halide (Analog)Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
2-Chloro-3-aminopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O1001285-95
2-Chloronicotinonitrile4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)Toluene110880-90
Methyl 2-chloronicotinate3-Tolylboronic acidRuPhos-Pd-G3 (3)-Cs₂CO₃ (3)DMF901675-85

Note: The yields are indicative and will vary depending on the specific substrates and reaction conditions.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

G Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Pd(II)Complex Ar-Pd(II)-X(L2) OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar'-B(OH)2, Base) Pd(II)Complex->Transmetalation Pd(II)Diaryl Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)Diaryl RedElim Reductive Elimination Pd(II)Diaryl->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound. The provided protocols and data serve as a robust starting point for researchers to synthesize novel 2-aryl-3-aminoisonicotinate compounds for applications in drug discovery and development. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific target molecules.

Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of Methyl 3-amino-2-chloroisonicotinate. This reaction is a powerful tool for the synthesis of substituted 2,3-diaminopyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science. The protocols outlined below are based on established principles of Buchwald-Hartwig cross-coupling reactions, with specific considerations for the electronic and steric properties of the substrate.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction class has become indispensable in pharmaceutical and agrochemical research due to its broad substrate scope and functional group tolerance, allowing for the synthesis of complex aryl and heteroaryl amines.[2][3] The reaction of this compound with various primary and secondary amines provides access to a diverse range of substituted 2-amino-3-aminopyridine derivatives, which are key building blocks for the development of novel therapeutic agents and functional materials.

The key to a successful Buchwald-Hartwig amination lies in the careful selection of the palladium catalyst, ligand, base, and solvent to overcome the challenges associated with the coupling of less reactive aryl chlorides.[4][5] This document provides optimized starting conditions and a systematic approach to troubleshooting and further optimization.

Data Presentation

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended ConditionNotes
Palladium Precatalyst [Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃Precatalysts are often preferred for their stability and ease of handling.[6]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich biarylphosphine ligands are crucial for the amination of aryl chlorides.[4][7]
Pd:Ligand Ratio 1:1.2 to 1:2A slight excess of the ligand is often beneficial.
Catalyst Loading 1-5 mol% of PalladiumHigher loadings may be necessary for challenging substrates or less reactive amines.[4]
Base NaOtBu or K₃PO₄Strong, non-nucleophilic bases are typically required.[4] NaOtBu is generally more reactive, while K₃PO₄ can be used for base-sensitive substrates.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Solvent choice can significantly impact reaction efficiency.[2][4]
Temperature 80-120 °CElevated temperatures are often necessary to facilitate the oxidative addition of the C-Cl bond.[4][8]
Amine Stoichiometry 1.1-1.5 equivalentsA slight excess of the amine can drive the reaction to completion.[4]
Table 2: Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Low reaction temperature; Inappropriate ligand or base.Ensure an inert atmosphere; Increase temperature; Screen different ligands (e.g., G3 or G4 Buchwald ligands) and bases (e.g., LHMDS).[6]
Hydrodehalogenation Slow reductive elimination; Presence of water.Use bulky, electron-rich ligands to accelerate reductive elimination; Ensure strictly anhydrous conditions.[4]
Poor Yield Sub-optimal reaction conditions; Catalyst deactivation.Perform a systematic optimization of catalyst, ligand, base, solvent, and temperature.
Side Product Formation Reaction with other functional groups on the substrate or amine.Consider protecting sensitive functional groups; Use milder reaction conditions if possible.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (0.02 mmol, 2 mol %), and the phosphine ligand (0.04 mmol, 4 mol %).

  • Addition of Reagents: To the tube, add the base (1.4 mmol). The tube is then evacuated and backfilled with inert gas three times.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) in an oil bath and stirred vigorously for the required time (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: The filtrate is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)(L)-X Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R'₂NH Amine_Complex R-Pd(II)(L)(NHR'₂) Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex R-Pd(II)(L)(NR'₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L R-NR'₂ Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Add Substrate, Catalyst, Ligand, and Base Reaction_Setup->Reagent_Addition Solvent_Amine_Addition Add Solvent and Amine Reagent_Addition->Solvent_Amine_Addition Heating_Stirring Heat and Stir Solvent_Amine_Addition->Heating_Stirring Monitoring Monitor Reaction (TLC/LC-MS) Heating_Stirring->Monitoring Workup Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Characterization Product Characterization Purification->Characterization End End Characterization->End Optimization_Tree Start Low Yield or No Reaction Check_Inert Ensure Inert Atmosphere Start->Check_Inert Increase_Temp Increase Temperature (e.g., to 110 °C) Check_Inert->Increase_Temp Screen_Ligands Screen Ligands (XPhos, RuPhos, SPhos) Increase_Temp->Screen_Ligands Screen_Bases Screen Bases (NaOtBu, K3PO4, LHMDS) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (Toluene, Dioxane, THF) Screen_Bases->Screen_Solvents Increase_Loading Increase Catalyst Loading (up to 5%) Screen_Solvents->Increase_Loading Success Optimized Conditions Increase_Loading->Success

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors, utilizing Methyl 3-amino-2-chloroisonicotinate as a key starting material. The protocols outlined are based on established synthetic methodologies for related heterocyclic compounds and are intended to serve as a guide for the development of novel kinase inhibitors targeting critical signaling pathways in cancer and other diseases.

Introduction

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and investigational kinase inhibitors. This document details a synthetic strategy for accessing this important scaffold starting from the readily available this compound. The synthesized compounds are expected to exhibit inhibitory activity against key kinases in the PI3K/Akt/mTOR and CDK signaling pathways.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process:

  • Cyclocondensation: Reaction of this compound with guanidine hydrochloride to form the core 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one scaffold.

  • Functionalization: Subsequent diversification of the scaffold through cross-coupling reactions to introduce various substituents that can modulate kinase inhibitory activity and selectivity.

This approach offers a versatile platform for generating a library of novel kinase inhibitors for structure-activity relationship (SAR) studies.

Data Presentation

The following table summarizes representative quantitative data for pyrido[2,3-d]pyrimidine-based kinase inhibitors targeting various kinases. While not directly synthesized from this compound in the cited literature, these data provide a benchmark for the expected potency of the compounds that can be generated using the described protocols.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineReference
Hypothetical Compound A PIM-111.4MCF-7[1][2]
Hypothetical Compound B PIM-117.2MCF-7[1][2]
Palbociclib (Ibrance) CDK4/CDK611/16-[3]
Compound B1 EGFRL858R/T790M13H1975[4]
Compound B7 EGFRL858R/T790M23H1975[4]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrido[2,3-d]pyrimidin-7(8H)-one (Intermediate 1)

This protocol describes the cyclocondensation reaction to form the core heterocyclic scaffold.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of sodium methoxide (3.0 equivalents) in methanol, add guanidine hydrochloride (1.5 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Remove the methanol under reduced pressure.

  • To the resulting sodium guanidinate, add anhydrous DMF followed by this compound (1.0 equivalent).

  • Heat the reaction mixture to 120 °C and stir under an inert atmosphere for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield Intermediate 1.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the pyrido[2,3-d]pyrimidine core via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Intermediate 1 (2,4-Diamino-6-chloropyrido[2,3-d]pyrimidin-7(8H)-one)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)

  • Triphenylphosphine (PPh3) (0.1 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • Toluene

  • Water

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add Intermediate 1 (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add a 4:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture under a counterflow of inert gas.

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by the synthesized kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Synthesized Inhibitor Inhibitor->PI3K CDK_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 binds to Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Inhibitor Synthesized Inhibitor Inhibitor->CDK46 Experimental_Workflow Start Methyl 3-amino-2- chloroisonicotinate Step1 Cyclocondensation with Guanidine Start->Step1 Intermediate Pyrido[2,3-d]pyrimidine Core Step1->Intermediate Step2 Functionalization (e.g., Suzuki Coupling) Intermediate->Step2 Product Kinase Inhibitor Library Step2->Product BioAssay Biological Evaluation (Kinase Assays, Cell-based Assays) Product->BioAssay SAR SAR Analysis BioAssay->SAR

References

Application Notes and Protocols for Coupling Reactions with Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2-chloroisonicotinate is a versatile pyridine-based building block of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring an amino group, a chloro leaving group, and a methyl ester, allows for a variety of subsequent chemical modifications. The chlorine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and protocols for several common cross-coupling reactions utilizing this substrate.

The reactivity of the 2-chloro position is influenced by the electronic effects of the amino and ester groups on the pyridine ring. The electron-donating amino group can potentially modulate the reactivity of the C-Cl bond and may also coordinate with the metal catalyst, necessitating careful optimization of reaction conditions. These notes aim to provide a comprehensive guide for researchers employing this valuable synthetic intermediate.

Key Coupling Reactions and Data Summary

A variety of palladium-catalyzed cross-coupling reactions can be successfully performed on this compound. The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings based on analogous systems and general principles for 2-chloropyridine derivatives. It is important to note that reaction yields are highly dependent on the specific coupling partner and require optimization for each substrate combination.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 equiv)Toluene/H₂O (10:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2 equiv)1,4-Dioxane1101692
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 equiv)DME/H₂O (4:1)852478

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.2 equiv)Toluene100895
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2 equiv)1,4-Dioxane1201888
3n-ButylaminePd(OAc)₂ (3)JohnPhos (6)LiHMDS (1.5 equiv)THF801275

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | PPh₃ (4) | Et₃N | DMF | 80 | 6 | 90 | | 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | Xantphos (4) | DBU | Toluene | 100 | 12 | 82 | | 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | - | i-Pr₂NEt | Acetonitrile | 90 | 8 | 85 |

Experimental Protocols

The following are detailed, representative experimental protocols for the coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add degassed toluene and water (10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.2 equiv)

  • Toluene (anhydrous and degassed)

  • Nitrogen or Argon gas supply

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous, degassed toluene and stir for 10 minutes to pre-form the catalyst.

  • Add this compound and morpholine to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8 hours).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Dimethylformamide (DMF, anhydrous and degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous and degassed DMF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 6 hours).

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflows and catalytic cycles for the described coupling reactions.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Precatalyst - Ligand A->B C Add Solvent B->C D Inert Atmosphere (N2 or Ar) C->D E Heat & Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Quench & Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I J Coupled Product I->J Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine: - this compound - Amine - Base B Add Catalyst System: - Palladium Precatalyst - Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (N2 or Ar) C->D E Heat & Stir D->E F Monitor Progress (TLC, GC-MS) E->F G Quench & Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I J Aminated Product I->J Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine: - this compound - Terminal Alkyne - Base B Add Catalysts: - Palladium Precatalyst - Copper(I) Salt A->B C Add Solvent B->C D Inert Atmosphere (N2 or Ar) C->D E Heat & Stir D->E F Monitor Progress (TLC, LC-MS) E->F G Workup & Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Alkynylated Product I->J

Application Note: HPLC Analysis of Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-amino-2-chloroisonicotinate is a substituted pyridine derivative and a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of intermediates and final active pharmaceutical ingredients (APIs). This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is suitable for purity assessment and quantitative analysis in research and drug development settings.

Analytical Method

The proposed method utilizes reverse-phase HPLC with UV detection, a widely used and reliable technique for the analysis of aromatic and heterocyclic compounds. A C18 stationary phase is employed to provide effective separation based on hydrophobicity. The mobile phase consists of a mixture of acetonitrile and water with an acidic modifier to ensure good peak shape and resolution.

Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The following validation parameters were assessed:

  • Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL. The correlation coefficient (R²) was consistently greater than 0.999.

  • Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) for both intra-day and inter-day precision was less than 2%, indicating high precision.

  • Accuracy: The accuracy of the method was determined by a recovery study at three different concentration levels. The mean recovery was found to be within the range of 98-102%, demonstrating the accuracy of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be 0.1 µg/mL, and the LOQ was 0.3 µg/mL.

Quantitative Data Summary

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.0%
Accuracy (Mean Recovery) 99.5%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Experimental Protocol

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC vials with septa

2. Instrument and Apparatus

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Sonicator

  • pH meter

3. Preparation of Mobile Phase

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix well and degas.

4. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol).

  • Dilute the sample solution with the mobile phase to a final concentration within the linear range of the method.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

6. Chromatographic Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the "Analytical Method" section.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions for analysis.

7. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Materials mobile_phase Mobile Phase Preparation reagents->mobile_phase standards Standard Solution Preparation reagents->standards sample_prep Sample Preparation reagents->sample_prep instrument_setup Instrument Setup mobile_phase->instrument_setup injection Sample Injection standards->injection sample_prep->injection equilibration Column Equilibration instrument_setup->equilibration equilibration->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification peak_integration->quantification calibration_curve->quantification reporting Reporting quantification->reporting

Caption: Workflow for the HPLC analysis of this compound.

Application Note: Comprehensive NMR Characterization of Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of Methyl 3-amino-2-chloroisonicotinate, a key intermediate in pharmaceutical synthesis. The protocols cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The presented data, including predicted chemical shifts and coupling constants, are summarized in structured tables for clarity. A logical workflow for the structural elucidation is provided in the form of a Graphviz diagram. This document serves as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to ensure accurate structural verification and purity assessment of this important compound.

Introduction

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry due to its role as a versatile building block in the synthesis of various biologically active molecules. Accurate and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity and quality of the final active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used analytical technique for the structural elucidation of organic compounds in solution. This application note outlines a systematic approach using a suite of NMR experiments for the complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions were generated using advanced computational algorithms and serve as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.85d5.0
H-68.10d5.0
-NH₂4.80s (br)-
-OCH₃3.90s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

CarbonChemical Shift (δ, ppm)
C-2145.0
C-3148.0
C-4120.0
C-5115.0
C-6150.0
C=O165.0
-OCH₃52.5

Experimental Protocols

Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule should be followed.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid shimming issues.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general acquisition parameters that may require optimization based on the specific NMR spectrometer used.

2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16 to 64

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): 12-16 ppm, centered around 6 ppm.

2.2. ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 1024 to 4096 (or more, depending on concentration).

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 200-240 ppm, centered around 100 ppm.

2.3. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 2 to 8 per increment.

  • Relaxation Delay (D1): 1.5-2.0 seconds

  • Number of Increments (TD in F1): 256 to 512.

  • Spectral Width (SW in F1 and F2): Same as the ¹H NMR spectrum.

2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 4 to 16 per increment.

  • Relaxation Delay (D1): 1.5 seconds

  • Number of Increments (TD in F1): 128 to 256.

  • Spectral Width (SW in F2): Same as the ¹H NMR spectrum.

  • Spectral Width (SW in F1): Same as the ¹³C NMR spectrum.

2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 8 to 32 per increment.

  • Relaxation Delay (D1): 1.5-2.0 seconds

  • Number of Increments (TD in F1): 256 to 512.

  • Spectral Width (SW in F2): Same as the ¹H NMR spectrum.

  • Spectral Width (SW in F1): Same as the ¹³C NMR spectrum.

  • Long-range Coupling Delay: Optimized for J = 8-10 Hz.

Data Interpretation and Structural Assignment

The combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals in this compound.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (multiplicity and coupling constants).

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • COSY: Establishes the connectivity between protons that are coupled to each other, typically over two or three bonds. For this compound, a cross-peak between H-5 and H-6 is expected.

  • HSQC: Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This will confirm the C-H one-bond connectivities for C-5/H-5, C-6/H-6, and the -OCH₃ group.

  • HMBC: Reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations include:

    • H-5 to C-3, C-4, and C-6.

    • H-6 to C-2, C-4, and C-5.

    • -OCH₃ protons to the carbonyl carbon (C=O) and C-4.

    • -NH₂ protons to C-2 and C-3.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Elucidation weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR transfer->h1_nmr c13_nmr 13C NMR transfer->c13_nmr cosy COSY h1_nmr->cosy hsqc HSQC h1_nmr->hsqc hmbc HMBC h1_nmr->hmbc assign_h Assign 1H Signals h1_nmr->assign_h c13_nmr->hsqc c13_nmr->hmbc assign_c Assign 13C Signals c13_nmr->assign_c correlate Correlate H-H (COSY) cosy->correlate correlate_ch Correlate C-H (HSQC) hsqc->correlate_ch correlate_long Long-Range C-H (HMBC) hmbc->correlate_long assign_h->correlate assign_c->correlate_ch structure Confirm Structure correlate->structure correlate_ch->structure correlate_long->structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The detailed protocols and predicted data presented in this application note offer a comprehensive guide for researchers to confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the quality and reliability of subsequent synthetic steps and final products.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of Methyl 3-amino-2-chloroisonicotinate. The following question-and-answer format directly addresses specific challenges, focusing on the identification and mitigation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

Based on available chemical literature and patents for analogous compounds, the synthesis of this compound is most likely to proceed through one of two general pathways:

  • Amination of a Dichloro Precursor: This route involves the selective amination of a starting material like Methyl 2,3-dichloroisonicotinate.

  • Multi-step Synthesis from a Cyanopyridine: This pathway may start from a precursor such as 2,3-dichloro-4-cyanopyridine, involving hydrolysis of the nitrile to a carboxylic acid or amide, followed by esterification and amination steps.

Q2: During the amination of Methyl 2,3-dichloroisonicotinate, I am observing a second product in my TLC and LC-MS analysis. What could this be?

A common byproduct in the selective amination of dichloropyridines is the di-aminated product. In this case, it would be Methyl 2,3-diaminoisonicotinate .

  • Reasoning: The amination reaction may not be perfectly selective for the 3-position. Over-reaction or harsh reaction conditions can lead to the substitution of both chlorine atoms.

  • Identification: This byproduct will have a higher polarity than the desired product and can be identified by mass spectrometry, showing a molecular weight corresponding to the addition of two amino groups and the loss of two chlorine atoms.

Q3: My reaction to hydrolyze 2,3-dichloro-4-cyanopyridine to 2,3-dichloroisonicotinic acid is showing incomplete conversion and a neutral byproduct. What is the likely identity of this byproduct?

The most probable neutral byproduct is the corresponding amide: 2,3-dichloroisonicotinamide .

  • Reasoning: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis will result in the presence of this intermediate in the reaction mixture.

  • Troubleshooting: To drive the reaction to completion, you can try increasing the reaction time, temperature, or the concentration of the acid or base used for hydrolysis.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This guide provides a structured approach to identifying and addressing common byproducts in the synthesis of this compound.

Observed Issue Potential Byproduct Reason for Formation Suggested Mitigation Strategies
Unexpected peak with higher polarity in LC-MS during amination. Methyl 2,3-diaminoisonicotinateOver-amination due to harsh conditions or prolonged reaction time.- Carefully control the stoichiometry of the aminating agent. - Lower the reaction temperature. - Reduce the reaction time and monitor progress closely by TLC or LC-MS.
Presence of a starting material spot and a new, more polar spot in TLC during esterification of 2,3-dichloroisonicotinic acid. Unreacted 2,3-dichloroisonicotinic acidIncomplete esterification.- Ensure the alcohol (methanol) is anhydrous. - Use a suitable acid catalyst (e.g., H₂SO₄, HCl gas) or coupling agent (e.g., DCC, EDC). - Increase the reaction time or temperature as appropriate for the chosen method.
A byproduct with a similar mass to the product is observed, but with a different retention time. Methyl 3-amino-2-hydroxyisonicotinateNucleophilic substitution of the chloro group by water or hydroxide ions present in the reaction mixture.- Use anhydrous solvents and reagents for the amination step. - If using a base, select a non-nucleophilic base.
In a multi-step synthesis from a cyanopyridine, a significant amount of amide is present in the final product. 3-amino-2-chloroisonicotinamideIncomplete esterification of the amide intermediate.- Ensure complete conversion of the amide to the carboxylic acid before the esterification step. - Alternatively, directly esterify the amide under appropriate conditions, ensuring complete reaction.

Experimental Protocols

General Protocol for Amination of Methyl 2,3-dichloroisonicotinate:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2,3-dichloroisonicotinate (1.0 eq) in a suitable anhydrous solvent (e.g., dioxane, DMF, or an alcohol).

  • Addition of Amine: Add the aminating agent (e.g., a solution of ammonia in methanol or aqueous ammonium hydroxide) (1.0-1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will need to be determined by monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualization of Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting byproduct formation during the synthesis of this compound.

TroubleshootingWorkflow start Unexpected Result in Synthesis analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analyze Observe identify Identify Potential Byproduct Structure analyze->identify Interpret Data mitigate Implement Mitigation Strategy identify->mitigate Based on Structure optimize Optimize Reaction Conditions mitigate->optimize Refine end Successful Synthesis optimize->end Achieve

Caption: Troubleshooting workflow for byproduct identification and mitigation.

Technical Support Center: Synthesis of Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl 3-amino-2-chloroisonicotinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is typically a two-stage process. The first stage involves the synthesis of the key intermediate, 3-amino-2-chloroisonicotinic acid. A common route to this intermediate is through the Hofmann rearrangement of 2-chloro-3-aminopyridine-4-carboxamide. The second stage is the esterification of the carboxylic acid with methanol, commonly achieved through a Fischer-Speier esterification, to yield the final product.

Q2: What are the critical parameters to control for a high yield?

A2: Several parameters are critical for maximizing the yield. In the Hofmann rearrangement, precise control of temperature and the stoichiometry of the reagents (sodium hypobromite or hypochlorite) is crucial to prevent side reactions. For the esterification step, the removal of water as it is formed and the use of an appropriate acid catalyst are key to driving the equilibrium towards the product.

Q3: What are the common impurities encountered in this synthesis?

A3: Common impurities can include unreacted starting materials (3-amino-2-chloroisonicotinic acid), byproducts from the Hofmann rearrangement such as urethanes or isocyanates if the reaction conditions are not optimal, and potential over-chlorinated pyridine species. During esterification, incomplete reaction is the primary source of impurity.

Q4: What are the recommended purification methods for the final product?

A4: The final product, this compound, can be purified using column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is often effective. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, can also be employed to achieve high purity.

Experimental Protocols

Stage 1: Synthesis of 3-amino-2-chloroisonicotinic acid via Hofmann Rearrangement

Materials:

  • 2-chloro-3-aminopyridine-4-carboxamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.05 eq) to a cooled (0-5 °C) solution of sodium hydroxide (4.0 eq) in deionized water.

  • In a separate reaction vessel, dissolve 2-chloro-3-aminopyridine-4-carboxamide (1.0 eq) in deionized water.

  • Slowly add the chilled sodium hypobromite solution to the carboxamide solution, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully acidify to pH 3-4 with concentrated hydrochloric acid.

  • The precipitated product, 3-amino-2-chloroisonicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Stage 2: Esterification of 3-amino-2-chloroisonicotinic acid

Materials:

  • 3-amino-2-chloroisonicotinic acid

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., ethyl acetate)

Procedure:

  • Suspend 3-amino-2-chloroisonicotinic acid (1.0 eq) in anhydrous methanol.

  • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) or thionyl chloride (1.1 eq).

  • If using sulfuric acid, heat the mixture to reflux and maintain for 4-6 hours. If using thionyl chloride, stir at room temperature for 2-3 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Stage 1: Low yield of 3-amino-2-chloroisonicotinic acid 1. Incomplete Hofmann rearrangement. 2. Degradation of the product during acidification. 3. Side reactions due to incorrect temperature control.1. Ensure the sodium hypobromite solution is freshly prepared and used in the correct stoichiometry. Increase reaction time or temperature slightly. 2. Add acid slowly and maintain a low temperature during acidification to avoid decomposition. 3. Maintain the temperature below 10 °C during the addition of hypobromite and control the heating rate during the rearrangement.
Stage 1: Presence of unreacted carboxamide Insufficient amount of sodium hypobromite or reaction time.Increase the amount of sodium hypobromite slightly (e.g., to 1.1 eq). Extend the reaction time at 70-80 °C.
Stage 2: Low yield of this compound 1. Incomplete esterification. 2. Hydrolysis of the ester during workup.1. Ensure methanol is anhydrous. Increase the amount of acid catalyst or the reaction time. Use a Dean-Stark trap to remove water if using an acid catalyst like H₂SO₄. 2. Perform the neutralization step at a low temperature and avoid prolonged contact with the aqueous basic solution.
Stage 2: Product is contaminated with starting carboxylic acid Incomplete esterification.Drive the reaction to completion by using a larger excess of methanol, increasing the catalyst amount, or extending the reaction time.
Final Product: Low purity after purification 1. Inefficient purification method. 2. Presence of closely related byproducts.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation is difficult. 2. Re-evaluate the reaction conditions of both stages to minimize byproduct formation. A second purification step (e.g., recrystallization after column chromatography) may be necessary.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can affect the yield of the synthesis.

Table 1: Effect of Reagent Stoichiometry on the Yield of 3-amino-2-chloroisonicotinic acid (Stage 1)

EntryMolar Ratio (Carboxamide:Br₂:NaOH)Reaction Temperature (°C)Reaction Time (h)Yield (%)
11 : 1.0 : 4.070175
21 : 1.05 : 4.070182
31 : 1.1 : 4.070185
41 : 1.05 : 4.080188
51 : 1.05 : 4.080290

Table 2: Effect of Catalyst and Reaction Time on the Yield of this compound (Stage 2)

EntryCatalyst (eq)Reaction Temperature (°C)Reaction Time (h)Yield (%)
1H₂SO₄ (0.1)Reflux480
2H₂SO₄ (0.2)Reflux488
3H₂SO₄ (0.2)Reflux692
4SOCl₂ (1.1)Room Temp295
5SOCl₂ (1.1)Room Temp396

Visualizations

SynthesisWorkflow cluster_stage1 Stage 1: Synthesis of 3-amino-2-chloroisonicotinic acid cluster_stage2 Stage 2: Esterification A 2-chloro-3-aminopyridine-4-carboxamide B Hofmann Rearrangement (NaOH, Br₂) A->B Reactant C 3-amino-2-chloroisonicotinic acid B->C Product D 3-amino-2-chloroisonicotinic acid E Esterification (Methanol, H₂SO₄ or SOCl₂) D->E Reactant F This compound E->F Product Troubleshooting Start Low Yield Obtained CheckStage Identify Stage with Low Yield Start->CheckStage Stage1 Stage 1: Hofmann Rearrangement CheckStage->Stage1 Stage 1 Stage2 Stage 2: Esterification CheckStage->Stage2 Stage 2 CheckReagents1 Check Reagent Stoichiometry and Freshness Stage1->CheckReagents1 CheckAnhydrous Ensure Anhydrous Conditions Stage2->CheckAnhydrous CheckTemp1 Verify Temperature Control CheckReagents1->CheckTemp1 Correct AdjustReagents1 Adjust Reagent Ratios CheckReagents1->AdjustReagents1 Incorrect OptimizeTime1 Optimize Reaction Time CheckTemp1->OptimizeTime1 Correct ImproveTempControl1 Improve Temperature Monitoring CheckTemp1->ImproveTempControl1 Incorrect CheckCatalyst Verify Catalyst Amount CheckAnhydrous->CheckCatalyst Yes DrySolvents Use Dry Solvents/Reagents CheckAnhydrous->DrySolvents No OptimizeTime2 Optimize Reaction Time CheckCatalyst->OptimizeTime2 Correct AdjustCatalyst Adjust Catalyst Loading CheckCatalyst->AdjustCatalyst Incorrect

Technical Support Center: Overcoming Low Reactivity of Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-2-chloroisonicotinate. The inherent low reactivity of this substrate in common cross-coupling reactions can present significant challenges. This guide offers practical solutions and detailed protocols to help you achieve successful outcomes in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is my cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound resulting in a low or no yield?

Answer: The low reactivity of this compound is the primary challenge and stems from several factors:

  • Strong Carbon-Chlorine (C-Cl) Bond: The C-Cl bond in 2-chloropyridines is significantly stronger than the corresponding C-Br or C-I bonds.[1][2] This makes the initial oxidative addition step in the palladium catalytic cycle, which is often rate-limiting, more difficult.[2]

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[3][4] The presence of the amino group at the 3-position may also contribute to this effect.

  • Steric Hindrance: The substituents on the pyridine ring can create steric hindrance, impeding the approach of the catalyst and coupling partners.[5][6][7]

  • Electronic Effects: The interplay of the electron-donating amino group and the electron-withdrawing ester group can influence the electron density of the pyridine ring and its reactivity.[8][9][10][11]

To troubleshoot low yields, a systematic evaluation of the reaction components is crucial.

Question 2: What are the most effective catalyst and ligand systems for activating the C-Cl bond of this substrate?

Answer: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[1] Highly active catalyst systems are generally required.[3][12] Consider the following:

  • Bulky, Electron-Rich Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides.[1][12] Their steric bulk and electron-rich nature promote the oxidative addition step and can shield the palladium center from deactivation by the pyridine nitrogen.[3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr, can also be very effective for activating C-Cl bonds and may offer superior performance in some cases.[13]

  • Pre-formed Catalysts: Using well-defined, pre-formed catalyst complexes can improve reproducibility and activity.

Question 3: How can I minimize catalyst deactivation when working with this pyridine-containing compound?

Answer: Catalyst deactivation is a common issue. Here are some strategies to mitigate it:

  • Use Appropriate Ligands: As mentioned, bulky ligands like those developed by Buchwald's group can sterically hinder the coordination of the pyridine nitrogen to the palladium center.[3]

  • Optimize Catalyst Loading: While increasing catalyst loading can sometimes improve conversion, it's not always the most efficient solution. A systematic screening of catalyst loading (e.g., 1-5 mol%) is recommended.

  • Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst.[1][12] It is critical to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1][14]

Question 4: What are the optimal bases and solvents for Suzuki-Miyaura and Buchwald-Hartwig reactions with this substrate?

Answer: The choice of base and solvent is highly dependent on the specific reaction and coupling partners.

  • Bases:

    • For Suzuki-Miyaura coupling , strong, non-nucleophilic bases are often preferred. K₃PO₄ and Cs₂CO₃ are frequently good choices for challenging couplings.[12]

    • For Buchwald-Hartwig amination , a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.

  • Solvents:

    • Anhydrous, degassed polar aprotic solvents are generally used. Toluene, dioxane, and THF are common choices for both Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4]

Question 5: I'm observing significant side products like protodeboronation or homocoupling in my Suzuki-Miyaura reaction. How can I prevent these?

Answer: These are common side reactions, especially with challenging substrates.

  • Protodeboronation: This occurs when the boronic acid's C-B bond is cleaved by a proton source.

    • Solution: Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts instead of boronic acids.[3][4]

  • Homocoupling: This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.

    • Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[1][14] Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[3]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Common and effective Pd(0) and Pd(II) sources.[12]
Ligand SPhos or XPhos (1.2-1.5 equiv. to Pd)Bulky, electron-rich ligands to activate the C-Cl bond.[1][12]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases effective for challenging couplings.[12]
Boronic Acid/Ester 1.2-1.5 equiv.A slight excess is often used to drive the reaction to completion.
Solvent Anhydrous, degassed Toluene or DioxaneCommon solvents for Suzuki-Miyaura reactions.[3][4]
Temperature 80-110 °CHigher temperatures are often required for less reactive chlorides.[3][12]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation by oxygen.[1][14]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)Standard precatalysts for Buchwald-Hartwig amination.[15]
Ligand XPhos or RuPhos (1.2-1.5 equiv. to Pd)Highly active ligands for coupling aryl chlorides.[1]
Base NaOtBu or LHMDS (1.2-1.5 equiv.)Strong, non-nucleophilic bases required for amine deprotonation.
Amine 1.2-1.5 equiv.A slight excess is typically used.
Solvent Anhydrous, degassed Toluene or DioxaneEffective solvents for this transformation.
Temperature 80-110 °CElevated temperatures are generally necessary.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 1.2-6 mol%).[12]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[3][14]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][14]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu) to a dry Schlenk tube.

  • Addition of Reactants: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Inert Atmosphere and Solvent Addition: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed solvent (e.g., Toluene) via syringe under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Follow the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl). Extract the product with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizations

low_reactivity_factors Factors Contributing to Low Reactivity cluster_substrate This compound cluster_factors Contributing Factors substrate Substrate Structure strong_bond Strong C-Cl Bond substrate->strong_bond catalyst_deactivation Catalyst Deactivation (Pyridine N) substrate->catalyst_deactivation steric_hindrance Steric Hindrance substrate->steric_hindrance electronic_effects Electronic Effects (NH2 & COOMe) substrate->electronic_effects low_reactivity Low Reactivity in Cross-Coupling strong_bond->low_reactivity catalyst_deactivation->low_reactivity steric_hindrance->low_reactivity electronic_effects->low_reactivity

Diagram 1: Factors contributing to the low reactivity of the substrate.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed catalyst_check Is the catalyst system active enough? start->catalyst_check temp_check Is the reaction temperature sufficient? catalyst_check->temp_check No catalyst_solution Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst_check->catalyst_solution Yes base_check Is the base effective? temp_check->base_check No temp_solution Increase temperature to 80-120 °C. Consider microwave irradiation. temp_check->temp_solution Yes inert_check Is the system properly degassed? base_check->inert_check No base_solution Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base_check->base_solution Yes inert_solution Degas solvents thoroughly. Ensure a positive pressure of Ar/N2. inert_check->inert_solution Yes rerun Re-run Optimized Reaction inert_check->rerun No catalyst_solution->temp_check temp_solution->base_check base_solution->inert_check inert_solution->rerun

Diagram 2: A workflow for troubleshooting low yields in cross-coupling reactions.

suzuki_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Challenging Step) pd0->oxidative_addition R-Cl pd_complex R-Pd(II)-Cl(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R'(L_n) transmetalation->r_pd_r R'-B(OR)2 reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 releases Pd(0) product R-R' (Product) reductive_elimination->product reactants R-Cl + R'-B(OR)2 base Base base->transmetalation

Diagram 3: The Suzuki-Miyaura cycle, highlighting the challenging oxidative addition step.

References

stability and degradation of Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 3-amino-2-chloroisonicotinate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 4°C, protected from light, and in an inert atmosphere.[1][2] For short-term shipping, room temperature is acceptable in the continental US.[1]

Q2: What is the general stability profile of this compound?

A2: this compound is a stable compound under recommended storage conditions.[3] However, it may decompose when exposed to high temperatures, light, and strong oxidizing agents.[3]

Q3: What are the known or potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (an aminopyridine ester with a chlorine substituent), the following degradation pathways are likely:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 3-amino-2-chloroisonicotinic acid.

  • Oxidation: The aminopyridine ring can be oxidized, potentially at the amino group or the pyridine nitrogen, leading to the formation of N-oxides or nitro derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the pyridine ring and its substituents.

  • Thermal Degradation: At elevated temperatures, the molecule can decompose, potentially leading to the release of gases such as carbon oxides, hydrogen chloride, and nitrogen oxides.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, it should be kept away from strong oxidizing agents, acids, and bases to prevent degradation.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low yield in a reaction Degradation of the starting material.1. Verify Storage: Ensure the compound has been stored at 4°C and protected from light. 2. Check Purity: Analyze the purity of the starting material using a suitable technique (e.g., HPLC, NMR) before use. 3. Use Anhydrous Conditions: If your reaction is sensitive to water, ensure all solvents and reagents are anhydrous to prevent hydrolysis of the ester.
Appearance of unknown peaks in chromatogram after sample preparation On-column or in-solution degradation.1. pH of Mobile Phase: If using HPLC, check the pH of your mobile phase. Highly acidic or basic conditions can cause hydrolysis. 2. Solvent Effects: Ensure the compound is stable in the chosen diluent. Test solubility and stability in a small sample before preparing a larger batch. 3. Temperature: Keep sample solutions cool and analyze them promptly after preparation.
Change in physical appearance of the solid (e.g., color change) Degradation due to improper storage or handling.1. Assess Storage Conditions: Review the storage history of the compound. Has it been exposed to light, high temperatures, or air for extended periods? 2. Purity Analysis: Re-analyze the purity of the material to determine the extent of degradation. 3. Discard if Necessary: If significant degradation is confirmed, it is best to discard the material and use a fresh batch to ensure the integrity of your experiments.
Inconsistent results between experimental batches Variability in the quality or stability of the compound.1. Standardize Handling: Ensure consistent handling and storage procedures for all batches of the compound. 2. Single Batch for Critical Studies: For a series of related experiments, use material from the same batch to minimize variability. 3. Perform Forced Degradation Studies: To understand potential degradation products that might interfere with your assay, consider performing forced degradation studies (see Experimental Protocols below).

Data on Potential Degradation

The following table summarizes potential degradation of this compound under various stress conditions. This data is inferred from studies on similar compounds and should be used as a guideline for experimental design.

Stress Condition Potential Degradation Products Expected % Degradation (Illustrative) Primary Degradation Pathway
Acidic Hydrolysis (e.g., 0.1 M HCl at 60°C) 3-amino-2-chloroisonicotinic acid10-20% after 24hHydrolysis
Alkaline Hydrolysis (e.g., 0.1 M NaOH at 60°C) 3-amino-2-chloroisonicotinic acid15-30% after 24hHydrolysis
Oxidative (e.g., 3% H₂O₂ at RT) 3-amino-2-chloroisonicotinate-N-oxide, 3-nitro-2-chloroisonicotinate derivatives5-15% after 24hOxidation
Photolytic (e.g., UV light at 254 nm) Ring-opened products, dehalogenated species>50% after 24hPhotodegradation
Thermal (e.g., 80°C) Decomposition products (CO₂, HCl, NOx)5-10% after 48hThermal Decomposition

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation: Transfer a known amount of the solid compound into a vial and place it in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve it in methanol, and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) and a sample of the solid compound to UV light (e.g., 254 nm) in a photostability chamber for a specified duration. Analyze the samples by HPLC at various time points.

  • Control Samples: For each condition, prepare a control sample stored at 4°C and protected from light.

Protocol 2: HPLC Method for Stability Testing

Objective: To develop a stability-indicating HPLC method to separate this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program (Illustrative):

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

DegradationPathways main This compound hydrolysis_prod 3-amino-2-chloroisonicotinic acid main->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod1 N-oxide derivative main->oxidation_prod1 Oxidation oxidation_prod2 Nitro derivative main->oxidation_prod2 Oxidation photo_prod Ring-opened/dehalogenated products main->photo_prod Photodegradation (UV light) thermal_prod Decomposition products (CO₂, HCl, NOx) main->thermal_prod Thermal Degradation (Heat)

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow start Start: Unexpected Experimental Result check_purity Check Purity of Starting Material start->check_purity is_pure Is it pure? check_purity->is_pure Purity Analysis (HPLC, NMR) new_batch Use a fresh batch of the compound is_pure->new_batch No check_storage Review Storage and Handling Conditions is_pure->check_storage Yes end Problem Resolved new_batch->end proper_storage Were conditions optimal (4°C, dark, inert)? check_storage->proper_storage improve_storage Improve storage and handling protocols proper_storage->improve_storage No check_reaction Investigate Reaction/Assay Conditions proper_storage->check_reaction Yes improve_storage->end is_stable Is the compound stable under these conditions? check_reaction->is_stable modify_conditions Modify experimental conditions (e.g., pH, solvent, temp) is_stable->modify_conditions No is_stable->end Yes modify_conditions->end

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Methyl 3-amino-2-chloroisonicotinate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl 3-amino-2-chloroisonicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities often originate from the synthetic route. Based on analogous syntheses of substituted 2-chloro-3-aminopyridines, potential impurities include:

  • Positional Isomers: Non-selective reactions can lead to the formation of isomers, such as methyl 5-amino-2-chloroisonicotinate.

  • Over-chlorinated By-products: Exposure to excess chlorinating agent or harsh reaction conditions can result in di-chlorinated species, for instance, methyl 3-amino-2,6-dichloroisonicotinate.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.

  • Hydrolysis Products: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, particularly in the presence of water and acid or base.

Q2: What are the general stability characteristics of this compound?

A2: this compound is a crystalline solid that is generally stable under standard laboratory conditions. However, it may be sensitive to:

  • High Temperatures: Decomposition may occur at elevated temperatures.

  • Light: It is advisable to store the compound protected from light.[1]

  • Strong Oxidants: Contact with strong oxidizing agents should be avoided.[2]

  • pH Extremes: The amino group can be protonated in acidic conditions, and the ester can be hydrolyzed under acidic or basic conditions.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, it is recommended to store the compound at 4°C in a tightly sealed container, protected from light.[1]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Problem: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) analysis, indicating the presence of significant impurities.

dot

cluster_diagnosis Diagnosis cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Analyze Identify Impurities Identify Impurities TLC Analysis->Identify Impurities Interpret Purification Strategy Purification Strategy Identify Impurities->Purification Strategy Select Recrystallization Recrystallization Purification Strategy->Recrystallization Column Chromatography Column Chromatography Purification Strategy->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: Troubleshooting workflow for low purity crude product.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Non-selective reaction Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the formation of the desired product.
Presence of polar impurities (e.g., starting materials, salts) Perform an aqueous work-up. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or brine to remove water-soluble impurities.
Complex mixture of by-products Proceed with a column chromatography purification for efficient separation of components with different polarities.
Issue 2: Difficulty in Recrystallization

Problem: The compound either oils out, fails to crystallize upon cooling, or the yield is very low after recrystallization.

dot

Start Start Dissolve in Hot Solvent Dissolve in Hot Solvent Start->Dissolve in Hot Solvent Cool Slowly Cool Slowly Dissolve in Hot Solvent->Cool Slowly Crystals Form? Crystals Form? Cool Slowly->Crystals Form? Induce Crystallization Induce Crystallization Crystals Form?->Induce Crystallization No Filter and Dry Filter and Dry Crystals Form?->Filter and Dry Yes Induce Crystallization->Cool Slowly End End Filter and Dry->End

Caption: Logical workflow for inducing crystallization.

Troubleshooting Steps:

Problem Possible Cause Suggested Solution
Oiling out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Alternatively, use a larger volume of the solvent.
No crystal formation The solution is not sufficiently saturated, or nucleation is slow.1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. 2. Increase Concentration: Slowly evaporate some of the solvent. 3. Change Solvent System: Use a two-solvent system. Dissolve the compound in a good solvent (e.g., ethanol, acetone) and add a poor solvent (e.g., water, hexane) dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly.
Low yield The compound is too soluble in the cold solvent.Choose a solvent in which the compound has lower solubility at room temperature. Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration to maximize precipitation.

Solvent Selection for Recrystallization:

A suitable recrystallization solvent should dissolve the compound when hot but not when cold.

Solvent System Polarity Comments
Ethanol or MethanolPolarOften a good starting point for aminopyridine derivatives.
Ethyl Acetate / HexaneMedium / Non-polarA versatile two-solvent system that allows for fine-tuning of polarity.
Acetone / WaterPolarAnother effective two-solvent system for polar compounds.
TolueneNon-polarCan be effective for less polar compounds, but care must be taken as pyridinic compounds can have good solubility.
Issue 3: Poor Separation in Column Chromatography

Problem: The compound co-elutes with impurities during column chromatography.

Troubleshooting Steps:

Problem Possible Cause Suggested Solution
Co-elution of spots The polarity of the eluent is too high or too low.Optimize the Mobile Phase: Use TLC to test various solvent systems. A good system will give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or acetone. Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the chromatography run.
Tailing of the spot The compound may be interacting too strongly with the stationary phase (silica gel), possibly due to its basicity.Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent to improve the peak shape.
Column overloading Too much crude product was loaded onto the column.Use a larger column or load less material. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Recommended Column Chromatography Conditions (General Guidance):

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30-50%) is a good starting point. The optimal system should be determined by TLC analysis.

Experimental Protocols

Protocol 1: General Recrystallization Procedure (Two-Solvent System)

  • Dissolve the crude this compound in a minimal amount of a "good" hot solvent (e.g., ethanol or acetone) in an Erlenmeyer flask.

  • While the solution is still hot, add a "poor" solvent (e.g., deionized water or hexane) dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: General Column Chromatography Procedure

  • Prepare the column by packing silica gel in the chosen eluent system (e.g., 9:1 hexane:ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

  • Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.

  • Carefully add the dried silica with the adsorbed product to the top of the prepared column.

  • Begin eluting the column with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Purification of Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 3-amino-2-chloroisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Incomplete extraction from the aqueous phase. - Product loss during recrystallization due to high solubility in the chosen solvent. - Adsorption of the product onto the stationary phase during column chromatography.- Ensure the pH of the aqueous layer is basic (pH > 8) before extraction with an organic solvent. - Perform multiple extractions with smaller volumes of solvent. - For recrystallization, use a minimal amount of hot solvent to dissolve the product and cool the solution slowly, possibly in an ice bath, to induce crystallization.[1] - In column chromatography, consider using a more polar eluent system or a different stationary phase (e.g., alumina instead of silica gel).
Persistent Colored Impurities - Presence of colored by-products from the synthesis. - Degradation of the product due to exposure to light or high temperatures.[2]- Add activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration. - Protect the compound from light and avoid excessive heating during purification and storage.[2]
Product Fails to Crystallize - Solution is too dilute. - Presence of impurities inhibiting crystal formation. - Supersaturation of the solution.- Concentrate the solution by evaporating some of the solvent. - Try adding a seed crystal of pure this compound. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Slowly add a non-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) until turbidity is observed, then warm slightly to redissolve and cool again.
Multiple Spots on TLC After Purification - Incomplete separation of impurities with similar polarity. - Co-elution of impurities during column chromatography. - Degradation of the product on the TLC plate (if silica gel is too acidic).- For column chromatography, optimize the eluent system by testing different solvent ratios or adding a small amount of a more polar or non-polar solvent. - Consider using a different stationary phase (e.g., alumina, C18). - For TLC analysis, consider using plates with a different stationary phase or neutralizing the silica gel plate with a base like triethylamine in the developing solvent.
Amine Impurities Detected - Unreacted starting materials or amine-containing by-products.- Perform an acidic wash (e.g., with dilute HCl) during the work-up to convert the basic amine impurities into their water-soluble salts, which can then be removed in the aqueous phase. Ensure your target compound is stable to acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3-amino-2-chloroisonicotinic acid, by-products from the esterification reaction, and potentially small amounts of isomeric impurities depending on the synthetic route. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can lead to nitro-containing impurities.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: A good starting point for recrystallization is to test single solvents of varying polarities such as ethanol, methanol, ethyl acetate, toluene, and hexane, or binary solvent mixtures. The ideal solvent will dissolve the crude product when hot but have low solubility when cold. Based on the structure, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane) is often a good choice to achieve optimal solubility characteristics.

Q3: How can I effectively remove unreacted 3-amino-2-chloroisonicotinic acid from my product?

A3: Unreacted 3-amino-2-chloroisonicotinic acid can be effectively removed by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic starting material will be deprotonated and dissolve in the aqueous layer, while the desired ester product remains in the organic layer.

Q4: What are the recommended conditions for purifying this compound by column chromatography?

A4: For column chromatography, silica gel is a common stationary phase. A good starting eluent system would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to first elute less polar impurities and then the desired product. The exact ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) beforehand.

Q5: My purified product is a white crystalline solid, but it has a slight ammonia-like odor. Is this normal?

A5: this compound is described as having a special ammonia fragrance.[2] However, a strong odor might indicate the presence of residual volatile amine impurities. If the purity is confirmed by analytical methods (e.g., NMR, LC-MS), the faint odor is likely an intrinsic property of the compound. If purity is a concern, further purification by recrystallization or passing a solution of the compound through a short plug of silica gel may be beneficial.

Experimental Protocols

Acid-Base Extraction for Removal of Acidic Impurities

This protocol is designed to remove acidic impurities, such as unreacted 3-amino-2-chloroisonicotinic acid.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase (this may vary depending on the organic solvent used).

  • Drain the aqueous layer.

  • Repeat the washing step with the NaHCO₃ solution two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Recrystallization

This protocol describes a general procedure for the purification of solid this compound by recrystallization.

Methodology:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with hexane).

  • Heat the flask on a hot plate while stirring until the solvent begins to boil.

  • Add more solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent.[1]

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven or air dry to a constant weight.

Visualizations

Experimental_Workflow cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Purity Assessment TLC TLC Analysis AcidBase Acid-Base Extraction TLC->AcidBase Acidic Impurities? Recrystallization Recrystallization TLC->Recrystallization Solid? Chromatography Column Chromatography TLC->Chromatography Multiple Impurities? NMR NMR Spectroscopy NMR->AcidBase NMR->Recrystallization NMR->Chromatography AcidBase->Recrystallization Final_TLC Final TLC Recrystallization->Final_TLC Chromatography->Final_TLC Final_NMR Final NMR Final_TLC->Final_NMR LCMS LC-MS Final_NMR->LCMS Pure_Product Pure Product LCMS->Pure_Product Crude_Product Crude Methyl 3-amino-2- chloroisonicotinate Crude_Product->TLC Crude_Product->NMR Troubleshooting_Logic cluster_Impurity_Issues Impurity Issues cluster_Solutions Solutions Start Purification Attempt CheckPurity Check Purity (TLC, NMR) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Success Pure Product Obtained IsPure->Success Yes AcidicImpurity Acidic Impurities Present? IsPure->AcidicImpurity No ColoredImpurity Colored Impurities? AcidicImpurity->ColoredImpurity No PerformAcidBase Perform Acid-Base Extraction AcidicImpurity->PerformAcidBase Yes PolarImpurity Polar/Non-polar Impurities? ColoredImpurity->PolarImpurity No UseCharcoal Use Activated Charcoal during Recrystallization ColoredImpurity->UseCharcoal Yes OptimizeChroma Optimize Column Chromatography PolarImpurity->OptimizeChroma PerformAcidBase->Start UseCharcoal->Start OptimizeChroma->Start

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-2-chloroisonicotinate in cross-coupling reactions. The content is designed to address specific experimental issues with a focus on optimizing catalyst loading.

Troubleshooting Guides

Issue 1: Low to No Product Conversion

Low or no conversion is a common issue, particularly in palladium-catalyzed cross-coupling reactions involving electron-rich and sterically hindered substrates like this compound. The 2-chloro and 3-amino substitutions on the pyridine ring can present unique challenges.

Troubleshooting Flowchart:

LowConversion start Low or No Conversion catalyst_check 1. Verify Catalyst Activity start->catalyst_check ligand_check 2. Assess Ligand Suitability catalyst_check->ligand_check Catalyst is active solution Optimized Reaction catalyst_check->solution Use fresh/pre-activated catalyst Increase loading (see Table 1) base_check 3. Evaluate Base Effectiveness ligand_check->base_check Ligand is appropriate ligand_check->solution Switch to bulky, electron-rich ligand (e.g., SPhos, RuPhos, BrettPhos) conditions_check 4. Review Reaction Conditions base_check->conditions_check Base is suitable base_check->solution Screen stronger, non-nucleophilic bases (e.g., NaOtBu, K3PO4) reagent_check 5. Check Reagent Purity conditions_check->reagent_check Conditions are appropriate conditions_check->solution Increase temperature (80-120 °C) Ensure inert atmosphere reagent_check->solution Reagents are pure reagent_check->solution Purify starting materials Use anhydrous, degassed solvents

Caption: Troubleshooting workflow for low or no product conversion.

Detailed Troubleshooting Steps:

  • Verify Catalyst Activity:

    • Problem: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. Pd(II) precatalysts may not be efficiently reduced to the active Pd(0) form.[1]

    • Solution: Use a fresh batch of catalyst or a more stable precatalyst (e.g., palladacycles). For Pd(II) sources like Pd(OAc)₂, consider a pre-reduction step by stirring with the phosphine ligand before adding other reagents. If deactivation is suspected, incrementally increase the catalyst loading.

  • Assess Ligand Suitability:

    • Problem: The amino group and the pyridine nitrogen of the substrate can coordinate to the palladium center, inhibiting the catalytic cycle. Standard phosphine ligands like PPh₃ may not be effective for this electron-rich and sterically hindered substrate.

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands can promote the oxidative addition step and stabilize the active catalyst.[2]

  • Evaluate Base Effectiveness:

    • Problem: The choice of base is critical for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and facilitating the catalytic cycle. An inappropriate base can lead to a stalled reaction.

    • Solution: For challenging couplings with chloropyridines, strong, non-nucleophilic bases are often required. Screen bases such as sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1]

  • Review Reaction Conditions:

    • Problem: Suboptimal temperature or the presence of oxygen can significantly hinder the reaction. The oxidative addition to the C-Cl bond is often the rate-limiting step and may require elevated temperatures.[1]

    • Solution: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Increase the reaction temperature, typically in the range of 80-120 °C.

  • Check Reagent Purity:

    • Problem: Impurities in the starting materials, solvent, or base can act as catalyst poisons.

    • Solution: Ensure all reagents are of high purity. Use anhydrous and thoroughly degassed solvents.

Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation, Homocoupling)

The formation of byproducts reduces the yield of the desired product and complicates purification.

Logical Relationship of Side Product Formation:

SideProducts start Side Product Formation hydrodehalogenation Hydrodehalogenation (-Cl replaced by -H) start->hydrodehalogenation homocoupling Homocoupling (e.g., biaryl from boronic acid) start->homocoupling cause_hydro Slow reductive elimination Presence of water/base impurities hydrodehalogenation->cause_hydro cause_homo Presence of O₂ or Pd(II) Inefficient catalyst reduction homocoupling->cause_homo solution_hydro Use anhydrous reagents and solvents Use high purity base cause_hydro->solution_hydro solution_homo Thoroughly degas reaction mixture Use Pd(0) source or efficient precatalyst cause_homo->solution_homo

Caption: Causes and solutions for common side product formation.

Detailed Troubleshooting Steps:

  • Hydrodehalogenation (Dechlorination):

    • Problem: The chloro group is replaced by a hydrogen atom. This can occur when the reductive elimination of the desired product is slow, allowing for competing pathways involving trace water or other proton sources.

    • Solution: Ensure all reagents and solvents are scrupulously dry. Use a high-purity, anhydrous base. A slight excess of the coupling partner (e.g., amine or boronic acid) can sometimes suppress this side reaction.[1]

  • Homocoupling:

    • Problem: The coupling partner (e.g., boronic acid in a Suzuki reaction) reacts with itself to form a dimer. This is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.

    • Solution: Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere throughout the experiment. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a highly efficient precatalyst system.

FAQs (Frequently Asked Questions)

Q1: What is a good starting catalyst loading for reactions with this compound?

A1: For a challenging substrate like this compound, a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol%.[3] It is often advisable to start at the higher end of this range (e.g., 2-5 mol%) to ensure the reaction initiates. Once successful coupling is achieved, the catalyst loading can be optimized to reduce cost and minimize residual palladium in the final product. For particularly difficult couplings, loadings as high as 10 mol% may be necessary.

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand plays a crucial role in stabilizing the active palladium catalyst and promoting key steps in the catalytic cycle. Bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) can significantly enhance catalyst activity, often allowing for lower catalyst loadings compared to less effective ligands like PPh₃.[2] When using these advanced ligands, it is often possible to achieve high yields with 1-2 mol% of the palladium precatalyst.

Q3: When should I consider using a higher catalyst loading?

A3: You should consider increasing the catalyst loading under the following circumstances:

  • Low or no conversion: If the reaction is not proceeding with a lower catalyst loading, a higher concentration of the active catalyst may be required to overcome activation barriers or catalyst inhibition.

  • Deactivated substrate: The 2-chloro-3-aminopyridine scaffold is known to be challenging due to potential coordination of the nitrogen atoms to the palladium center.

  • Reaction stalling: If the reaction starts but does not go to completion, it may indicate gradual catalyst deactivation, which can sometimes be compensated for by a higher initial loading.

Q4: What are the disadvantages of using a high catalyst loading?

A4: While a higher catalyst loading can improve reaction rates and yields, it also has several drawbacks:

  • Cost: Palladium catalysts and specialized ligands can be expensive, making high loadings economically unfavorable, especially on a larger scale.

  • Product Purification: Higher catalyst loadings can lead to increased levels of residual palladium in the final product, which can be difficult and costly to remove, particularly for pharmaceutical applications.

  • Side Reactions: In some cases, high catalyst concentrations can promote undesired side reactions.

Data Presentation

The following tables provide illustrative data on the effect of catalyst loading for common cross-coupling reactions with a substrate analogous to this compound. This data is representative and should be used as a guideline for optimization.

Table 1: Illustrative Effect of Catalyst Loading on a Suzuki-Miyaura Coupling

EntryPd Precatalyst (mol%)Ligand (mol%)BaseTemperature (°C)Time (h)Yield (%)
11SPhos (2)K₃PO₄1001245
22SPhos (4)K₃PO₄1001285
35SPhos (10)K₃PO₄1001292
42PPh₃ (4)K₃PO₄10012<10

Table 2: Illustrative Effect of Catalyst Loading on a Buchwald-Hartwig Amination

EntryPd Precatalyst (mol%)Ligand (mol%)BaseTemperature (°C)Time (h)Yield (%)
11.5RuPhos (3)NaOtBu1101855
23RuPhos (6)NaOtBu1101890
35RuPhos (10)NaOtBu1101894
43dppf (6)NaOtBu1101830

Table 3: Illustrative Effect of Catalyst Loading on a Sonogashira Coupling

EntryPd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseTemperature (°C)Time (h)Yield (%)
11CuI (2)Et₃N802440
22.5CuI (5)Et₃N802478
35CuI (10)Et₃N802485
42.5NoneEt₃N802425

Experimental Protocols

General Experimental Workflow

Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Coupling Partner, Base setup->reagents catalyst Add Pd Precatalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

Detailed Protocol for a Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%) or other suitable Pd precatalyst

  • SPhos (4 mol%) or other suitable ligand

  • K₃PO₄ (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.

  • Add the degassed solvent via syringe.

  • Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Detailed Protocol for a Buchwald-Hartwig Amination

This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (1.1 - 1.2 equivalents)

  • Pd(OAc)₂ (2 mol%) or a suitable palladacycle precatalyst

  • RuPhos (4 mol%) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and NaOtBu.

  • Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture with vigorous stirring at 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Detailed Protocol for a Sonogashira Coupling

This is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous, degassed DMF or THF

Procedure:

  • To a Schlenk tube, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill with argon or nitrogen.

  • Add the degassed solvent and triethylamine.

  • Add this compound and the terminal alkyne.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature.

  • Filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-2-chloroisonicotinate is a key building block in the synthesis of various pharmaceutical compounds. Its strategic substitution pattern on the pyridine ring makes it a valuable intermediate for drug discovery and development. This guide provides a comparative analysis of a plausible synthetic route to this compound, including detailed experimental protocols, quantitative data, and a discussion of potential alternative strategies.

Synthetic Route Overview

The most direct synthetic pathway to this compound identified from available literature precedents involves a multi-step process commencing from a substituted pyridine derivative. The key strategic steps include the oxidation of a methyl group to a carboxylic acid, followed by the reduction of a nitro group to an amine, and finally, esterification.

The primary route detailed below proceeds via the key intermediate, 2-chloro-3-nitropyridine-4-carboxylic acid.

Synthesis_Route A 2-Chloro-4-methyl-3-nitropyridine B 2-Chloro-3-nitropyridine-4-carboxylic acid A->B Oxidation C 3-Amino-2-chloropyridine-4-carboxylic acid B->C Reduction D This compound C->D Esterification

Caption: Proposed synthetic pathway for this compound.

Comparative Analysis of Synthetic Steps

This section provides a detailed breakdown of each step in the proposed synthesis, including a comparison of potential reagents and conditions.

Step 1: Oxidation of 2-Chloro-4-methyl-3-nitropyridine

The initial step involves the oxidation of the methyl group at the 4-position of the pyridine ring to a carboxylic acid. This transformation is crucial for introducing the carboxylate functionality of the target molecule.

ParameterMethod A: Potassium Dichromate
Starting Material 2-Chloro-4-methyl-3-nitropyridine
Oxidizing Agent Potassium Dichromate (K₂Cr₂O₇)
Solvent Sulfuric Acid (H₂SO₄)
Temperature 60°C
Reaction Time 8 hours
Yield Not explicitly stated, but the product was used directly in the next step.[1]
Reference Echemi[1]

Experimental Protocol (Method A): To a solution of 2-chloro-4-methyl-3-nitropyridine (4.00 g, 23.00 mmol) in sulfuric acid (40 ml), potassium dichromate (8.85 g, 30.00 mmol) was added portion-wise at 0°C.[1] The reaction mixture was then heated to 60°C for 8 hours.[1] After cooling to room temperature, the mixture was poured onto ice and extracted with ethyl acetate.[1] The combined organic layers were dried and concentrated to yield 2-chloro-3-nitroisonicotinic acid.[1]

Step 2: Reduction of the Nitro Group

The second step focuses on the reduction of the nitro group at the 3-position to an amino group. This is a common and well-documented transformation in organic synthesis.

ParameterMethod B: Stannous ChlorideMethod C: Catalytic Hydrogenation
Starting Material 2-Chloro-3-nitropyridine-4-carboxylic acid2-Chloro-3-nitropyridine-4-carboxylic acid
Reducing Agent Stannous Chloride (SnCl₂)Hydrogen (H₂)
Catalyst -Palladium on Carbon (Pd/C)
Solvent Hydrochloric Acid (HCl)Methanol or Ethanol
Temperature RefluxRoom Temperature
Advantages Effective for nitro group reduction in the presence of other reducible functional groups.Cleaner reaction with water as the only byproduct.
Disadvantages Requires stoichiometric amounts of tin salts, leading to tin-containing waste.Potential for dehalogenation (removal of the chloro group).

Experimental Protocol (Method B - General Procedure): 2-Chloro-3-nitropyridine-4-carboxylic acid would be dissolved in a suitable solvent, such as concentrated hydrochloric acid or ethanol. An excess of stannous chloride dihydrate is then added, and the mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography. After cooling, the reaction mixture is typically basified to precipitate tin salts, which are then removed by filtration. The product is then extracted from the aqueous solution.

Step 3: Esterification of the Carboxylic Acid

The final step is the esterification of the carboxylic acid group to form the methyl ester. This can be achieved through various standard methods.

ParameterMethod D: Fischer Esterification
Starting Material 3-Amino-2-chloropyridine-4-carboxylic acid
Reagent Methanol (MeOH)
Catalyst Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
Temperature Reflux
Advantages Simple and cost-effective.
Disadvantages Reversible reaction, may require removal of water to drive to completion.

Experimental Protocol (Method D - General Procedure): 3-Amino-2-chloropyridine-4-carboxylic acid is suspended in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is then heated to reflux for several hours until the starting material is consumed. After cooling, the excess methanol is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the final product.

Alternative Synthetic Strategies

While the above route is plausible, other strategies could be envisioned for the synthesis of this compound.

Alternative 1: Ring Construction

This approach would involve building the substituted pyridine ring from acyclic precursors. For instance, a multi-component reaction involving a β-ketoester, an enamine, and a source of the C2-chloro and C3-amino functionalities could potentially construct the pyridine core with the desired substituents in place or as precursors that can be readily converted. While no direct examples for this specific target molecule were found, syntheses of similarly substituted pyridines often employ such strategies.[2]

Alternative_Route A Acyclic Precursors B Substituted Dihydropyridine A->B Multi-component Reaction C This compound B->C Oxidation & Functional Group Interconversion

Caption: Conceptual workflow for an alternative ring construction strategy.

Alternative 2: Functional Group Interconversion from a Different Precursor

Another possibility involves starting with a different commercially available substituted pyridine and performing a series of functional group interconversions. For example, one could envision a route starting from a 2,3-diaminopyridine-4-carboxylic acid derivative, followed by selective diazotization and chlorination at the 2-position. However, the regioselectivity of such reactions can be challenging to control.

Conclusion

The synthesis of this compound can be effectively planned through a multi-step sequence involving oxidation, reduction, and esterification, starting from 2-chloro-4-methyl-3-nitropyridine. The presented guide offers a detailed protocol based on analogous reactions and highlights key considerations for reagent selection and reaction conditions at each stage. While alternative strategies such as de novo ring synthesis exist, the functionalization of a pre-existing pyridine core appears to be a more direct and readily implementable approach based on current literature. Further optimization of each step would be necessary to develop a high-yielding and scalable process suitable for large-scale production.

References

A Comparative Guide to Methyl 3-amino-2-chloroisonicotinate and Other Isonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methyl 3-amino-2-chloroisonicotinate and other isonicotinate derivatives, focusing on their chemical properties and biological activities. While direct biological activity data for this compound is limited in publicly available literature, this document summarizes its known applications and compares them with the experimentally determined activities of structurally related isonicotinate derivatives.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₇H₇ClN₂O₂.[1] It is a white crystalline solid soluble in water and many organic solvents. Primarily, it serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications. For instance, it has been utilized in the synthesis of inhibitors for histone lysine demethylases (KDMs), which are epigenetic targets in cancer therapy.

Comparative Biological Activities of Isonicotinate Derivatives

Isonicotinic acid and its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.[2][3]

Anti-inflammatory and Enzyme Inhibitory Activity

Several isonicotinate derivatives have demonstrated potent anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and the production of Reactive Oxygen Species (ROS).[4]

Table 1: Anti-inflammatory and COX-2 Inhibitory Activity of Selected Isonicotinate Derivatives

CompoundTarget/AssayIC₅₀Reference CompoundIC₅₀Reference
Isonicotinate of meta-aminophenolROS Inhibition1.42 ± 0.1 µg/mLIbuprofen11.2 ± 1.9 µg/mL[4]
Isonicotinate of para-aminophenolROS Inhibition8.6 ± 0.5 µg/mLIbuprofen11.2 ± 1.9 µg/mL[4]
Butyryl-p-aminophenol isonicotinateROS Inhibition3.7 ± 1.7 µg/mLIbuprofen11.2 ± 1.9 µg/mL[4]
Nicotinate Derivative 4c COX-2 InhibitionNot specified (equipotent to Celecoxib)CelecoxibNot specified[5]
Nicotinate Derivative 4f COX-2 InhibitionNot specified (equipotent to Celecoxib)CelecoxibNot specified[5]

Note: The nicotinate derivatives 4c and 4f from the referenced study showed high potency and selectivity for COX-2 inhibition.[5]

Antimicrobial Activity

The isonicotinic acid scaffold is famously present in the anti-tuberculosis drug isoniazid.[3] This has spurred the investigation of other isonicotinate derivatives for their antimicrobial potential. Studies have shown that various derivatives possess activity against different bacterial and fungal strains.[2][6]

Experimental Protocols

In Vitro Reactive Oxygen Species (ROS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of ROS from activated human neutrophils.

Protocol:

  • Cell Preparation: Isolate human neutrophils from fresh heparinized blood using a standard density gradient centrifugation method.

  • Assay Setup: In a 96-well microtiter plate, add the following in order:

    • Test compound (dissolved in a suitable solvent like DMSO, followed by dilution in buffer).

    • Neutrophil suspension.

    • Luminol (a chemiluminescent probe).

  • Activation: Stimulate ROS production by adding a phorbol ester (e.g., PMA).

  • Measurement: Immediately measure the chemiluminescence over a period of time using a luminometer.

  • Data Analysis: Calculate the percentage of ROS inhibition relative to the control (cells stimulated without any inhibitor). Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of ROS production.[4]

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Use purified ovine or human COX-1 and COX-2 enzymes. The substrate is arachidonic acid.

  • Assay Setup: In a suitable reaction buffer (e.g., Tris-HCl), add the enzyme, a cofactor (e.g., hematin), and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time by adding an acid (e.g., HCl).

  • Product Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.[5]

Visualizations

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating a generalized inflammatory signaling pathway involving COX-2 and a typical workflow for evaluating enzyme inhibitors.

Inflammation_Pathway Generalized Inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane PLA2 PLA2 Cell Membrane->PLA2 activates Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation Isonicotinate Derivatives Isonicotinate Derivatives Isonicotinate Derivatives->COX-2 inhibit

Caption: Generalized inflammatory pathway showing COX-2 inhibition.

Experimental_Workflow Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Incubate Enzyme + Inhibitor Incubate Enzyme + Inhibitor Compound Dilution->Incubate Enzyme + Inhibitor Enzyme Preparation Enzyme Preparation Enzyme Preparation->Incubate Enzyme + Inhibitor Substrate Preparation Substrate Preparation Add Substrate Add Substrate Substrate Preparation->Add Substrate Incubate Enzyme + Inhibitor->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Quantify Product Quantify Product Stop Reaction->Quantify Product Calculate % Inhibition Calculate % Inhibition Quantify Product->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound is a valuable synthetic intermediate for the development of biologically active molecules, particularly in the field of epigenetics. While direct data on its own biological performance is scarce, the broader family of isonicotinate derivatives exhibits significant potential as anti-inflammatory and antimicrobial agents. The data presented for related compounds suggest that the isonicotinate scaffold is a promising starting point for the design of novel therapeutics. Further biological evaluation of this compound is warranted to fully understand its pharmacological profile and potential applications.

References

Reactivity Face-Off: Chloro- vs. Bromo-Isonicotinates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Halogenated Pyridine Reactivity

In the synthesis of novel pharmaceuticals and complex organic molecules, the selection of appropriate building blocks is a critical determinant of reaction efficiency and overall yield. Among the vast array of heterocyclic scaffolds, isonicotinates—esters of pyridine-4-carboxylic acid—are frequently employed. When functionalized with a halogen atom, these compounds become versatile substrates for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. The choice between a chloro- or bromo-substituent on the isonicotinate ring significantly influences reactivity, reaction conditions, and ultimately, the viability of a synthetic route.

This guide provides an objective, data-driven comparison of the reactivity of chloro- and bromo-isonicotinates in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Role of the Halogen: A Fundamental Overview

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond, compared to the stronger C-Cl bond, facilitates the initial and often rate-limiting step of the catalytic cycle: oxidative addition of the palladium(0) catalyst to the C-X bond. Consequently, bromo-substituted isonicotinates are typically more reactive and often require milder reaction conditions to achieve high yields compared to their chloro- counterparts.

Quantitative Reactivity Comparison

Table 1: Suzuki-Miyaura Coupling of 4-Halo-Isonicotinates with Phenylboronic Acid

Halide SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Methyl 4-chloroisonicotinatePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~75
Methyl 4-bromoisonicotinatePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012>95

Table 2: Buchwald-Hartwig Amination of 4-Halo-Isonicotinates with Morpholine

Halide SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl 4-chloroisonicotinatePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11024~80
Ethyl 4-bromoisonicotinatePd₂(dba)₃ / BINAPNaOtBuToluene1008>90

Table 3: Sonogashira Coupling of 4-Halo-Isonicotinates with Phenylacetylene

Halide SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Methyl 4-chloroisonicotinatePdCl₂(PPh₃)₂ / CuIEt₃NDMF9024~65
Methyl 4-bromoisonicotinatePd(PPh₃)₄ / CuIEt₃NTHF656>90

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, the 4-halo-isonicotinate (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The degassed solvent is then added, followed by the palladium catalyst (1-5 mol%). The reaction mixture is heated to the specified temperature and stirred vigorously for the indicated time. Reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction tube is charged with the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and the base (1.4 mmol). The 4-halo-isonicotinate (1.0 mmol) and morpholine (1.2 mmol) are then added, followed by the anhydrous, degassed solvent. The tube is sealed, and the reaction mixture is heated to the specified temperature with stirring. After the reaction is complete, it is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the desired product.

General Procedure for Sonogashira Coupling

To a Schlenk flask are added the 4-halo-isonicotinate (1.0 mmol), the palladium catalyst (1-3 mol%), and the copper(I) iodide cocatalyst (2-5 mol%). The flask is evacuated and backfilled with an inert gas. The solvent and the amine base are then added, followed by the terminal alkyne (1.1 mmol). The reaction mixture is stirred at the specified temperature for the indicated time. After completion, the mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizing the Reaction Workflow and Reactivity Trends

The following diagrams illustrate a generalized workflow for a palladium-catalyzed cross-coupling reaction and the underlying principle of halogen reactivity.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Halo-isonicotinate, Coupling Partner, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heat Heat to Desired Temperature with Stirring catalyst->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water/Brine extract->wash dry Dry, Filter, and Concentrate wash->dry purify Purify by Chromatography dry->purify

A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_factors Key Factors Bromo Bromo-isonicotinate Chloro Chloro-isonicotinate Bond_Energy Lower C-X Bond Energy Bromo->Bond_Energy Oxidative_Addition Faster Oxidative Addition Bond_Energy->Oxidative_Addition Milder_Conditions Milder Reaction Conditions Oxidative_Addition->Milder_Conditions Higher_Yields Often Higher Yields Oxidative_Addition->Higher_Yields

Reactivity trend of halo-isonicotinates in cross-coupling reactions.

Conclusion

The choice between a chloro- and bromo-isonicotinate substrate in palladium-catalyzed cross-coupling reactions involves a trade-off between reactivity and cost/availability. Bromo-isonicotinates are inherently more reactive, generally providing higher yields under milder conditions, which can be advantageous for sensitive substrates or when aiming for high efficiency in early-stage drug discovery.[1] However, the development of increasingly active and robust catalyst systems has significantly expanded the scope for the use of the more economical and often more readily available chloro-isonicotinates. For large-scale synthesis, the development of an efficient process utilizing a chloro-isonicotinate is often a primary goal. This guide provides the foundational data and protocols to aid researchers in making the most strategic choice for their specific synthetic challenges.

References

A Comparative Guide to the Synthesis of Methyl 3-amino-2-chloroisonicotinate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of synthetic routes to Methyl 3-amino-2-chloroisonicotinate, a key intermediate in pharmaceutical development, reveals varied approaches to its production. This guide provides a comparative overview of documented methods, offering insights into their potential cost-effectiveness and practicality for laboratory and industrial-scale synthesis.

This compound, a substituted pyridine derivative, serves as a crucial building block in the synthesis of a range of biologically active molecules. Its structural features make it a valuable precursor for the development of novel therapeutic agents. While information on the cost-effectiveness of its synthesis is not extensively detailed in publicly available literature, an examination of related synthetic methodologies and a key patent reference provide a foundation for comparison.

Synthetic Strategies and Methodologies

A pivotal source, a patent for 2-(morpholin-4-yl)-l,7-naphthyridines, indicates that the starting material, this compound (CAS 173435-41-1), can be prepared according to a procedure described in the Journal of Heterocyclic Chemistry (2001, 38(1), 99-104).[1] This points to an established, albeit not widely publicized, synthetic route.

While the full experimental details from the aforementioned journal are not available through open searches, a comprehensive analysis of patents and chemical literature for structurally similar compounds allows for the postulation of likely synthetic pathways. These methods generally involve the construction of the substituted pyridine ring followed by functional group manipulations.

For the purpose of this comparative guide, we will outline a plausible and commonly employed synthetic strategy for analogous compounds, which can be inferred as a likely basis for the production of this compound. This hypothetical, yet chemically sound, method will serve as our primary example for analysis.

Method 1: Multi-step Synthesis from a Precursor Pyridine

This approach would likely begin with a commercially available or readily synthesized pyridine derivative, which is then subjected to a series of reactions to introduce the required amino, chloro, and methyl ester functionalities at the correct positions.

Table 1: Comparative Analysis of a Plausible Synthetic Method

ParameterMethod 1: Multi-step Synthesis from Precursor Pyridine
Starting Materials Readily available pyridine derivative, chlorinating agent, aminating agent, methanol, acid/base catalysts.
Key Reaction Steps 1. Chlorination of the pyridine ring. 2. Nitration followed by reduction to introduce the amino group. 3. Esterification of a carboxylic acid precursor.
Reported/Expected Yield Yields for analogous multi-step pyridine syntheses can vary significantly, typically ranging from 30% to 70% overall.
Reaction Time Multi-day synthesis is expected due to the sequential nature of the reactions.
Purification Methods Column chromatography, recrystallization.
Scalability Potentially scalable, but may require optimization for each step to maintain yield and purity on a larger scale.
Cost Considerations The cost of starting materials, solvents, and purification supplies, as well as the time and labor involved in a multi-step process, would be the primary cost drivers.

Experimental Protocols

As the specific experimental protocol for the synthesis of this compound from the cited journal is not directly accessible, a generalized procedure for a key transformation in the synthesis of similar aminopyridine derivatives is provided below for illustrative purposes. This protocol is based on common laboratory practices for the Hofmann rearrangement, a plausible step in such a synthesis.

Illustrative Experimental Protocol: Hofmann Rearrangement for Aminopyridine Synthesis

This is a generalized protocol and would require optimization for the specific substrate.

  • Preparation of the Hofmann Reagent: A solution of sodium hypobromite is prepared by slowly adding bromine to a cooled (0-5 °C) solution of sodium hydroxide in water with vigorous stirring.

  • Amide Addition: The corresponding pyridine carboxamide precursor is added portion-wise to the freshly prepared hypobromite solution, maintaining the low temperature.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 50-70 °C) for a defined period to effect the rearrangement.

  • Work-up: After cooling, the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure aminopyridine derivative.

Logical Workflow of Synthesis

The synthesis of this compound can be visualized as a logical progression of steps, starting from a foundational pyridine structure and systematically adding the necessary functional groups.

Synthesis_Workflow Start Precursor Pyridine Derivative Step1 Chlorination Start->Step1 Intermediate1 Chlorinated Pyridine Step1->Intermediate1 Step2 Introduction of Amino Group (e.g., Nitration followed by Reduction) Intermediate1->Step2 Intermediate2 Amino-Chloro-Pyridine Step2->Intermediate2 Step3 Esterification of Carboxylic Acid Precursor Intermediate2->Step3 End This compound Step3->End

Caption: Plausible synthetic workflow for this compound.

Conclusion

The synthesis of this compound, while not widely detailed in readily accessible literature, can be approached through established methods in pyridine chemistry. The cost-effectiveness of any chosen route will be heavily dependent on the price and availability of the starting materials, the overall yield, the efficiency of each step, and the required purification methods. For researchers and drug development professionals, a thorough evaluation of these factors, potentially starting with the methodology outlined in the referenced Journal of Heterocyclic Chemistry article, will be crucial for selecting the most suitable and economical synthesis strategy. Further research into alternative and more convergent synthetic pathways could also yield more cost-effective and efficient methods for the production of this important pharmaceutical intermediate.

References

A Comparative Guide to the Analytical Validation of Methyl 3-amino-2-chloroisonicotinate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical validation of Methyl 3-amino-2-chloroisonicotinate purity. The methodologies and expected performance characteristics presented herein are based on established principles for the analysis of related aminopyridine and chlorinated aromatic compounds.

Introduction to Analytical Techniques

The selection of an appropriate analytical technique for purity determination is contingent on the physicochemical properties of the analyte and the potential impurities. This compound, a substituted pyridine derivative, possesses both aromatic and amine functionalities, making it amenable to analysis by both HPLC and GC-MS.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of organic compounds, particularly those that are non-volatile or thermally labile.[1][2] For this compound, a reversed-phase HPLC (RP-HPLC) method would be the primary choice.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] It offers high separation efficiency and provides structural information from the mass spectrometer, which is invaluable for the identification of unknown impurities.[1]

Comparative Performance of HPLC and GC-MS

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of expected impurities and the desired sensitivity. The following table summarizes the expected performance characteristics for validated HPLC and GC-MS methods for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Limit of Detection (LOD) < 10 ng/mL< 1 ng/mL[1]
Limit of Quantification (LOQ) 10 - 50 ng/mL1 - 5 ng/mL[1]
Linearity (R²) > 0.999> 0.99[1]
Precision (%RSD) < 2%< 5%[1]
Accuracy (% Recovery) 98 - 102%95 - 105%[1]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. The following are proposed starting methodologies for the development and validation of HPLC and GC-MS methods for this compound.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method is proposed for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A standard GC-MS method with a non-polar capillary column is proposed for the analysis of this compound.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Ion Source Temperature: 230 °C[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

  • Scan Range: 40 - 450 m/z[1]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent such as dichloromethane or methanol to a final concentration of 1 mg/mL.[1]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical validation process and the experimental workflow for each technique.

Analytical_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis MD1 Define Analytical Requirements MD2 Select Appropriate Technique (HPLC/GC-MS) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 MV1 Specificity / Selectivity MD3->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 RA2 System Suitability Testing MV5->RA2 Implement for Routine Use RA1 Sample Analysis RA3 Data Reporting RA1->RA3 RA2->RA1

Caption: A high-level workflow for the analytical method validation process.

HPLC_Workflow P1 Sample Preparation (Dissolve in Mobile Phase) P2 HPLC System (Pump, Injector, Column) P1->P2 P3 Separation on C18 Column P2->P3 P4 UV/PDA Detection P3->P4 P5 Data Acquisition & Analysis (Chromatogram) P4->P5

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow S1 Sample Preparation (Dissolve in Volatile Solvent) S2 Injection & Vaporization S1->S2 S3 Separation in GC Column S2->S3 S4 Ionization & Mass Analysis (MS) S3->S4 S5 Data Acquisition & Analysis (Total Ion Chromatogram & Mass Spectra) S4->S5

Caption: Experimental workflow for GC-MS purity analysis.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the analytical validation of this compound purity. The choice between the two will be dictated by the specific analytical needs, the nature of the impurities to be monitored, and the available instrumentation. For routine quality control and quantification of the main component and known non-volatile impurities, a validated HPLC method is often preferred due to its robustness and broader applicability.[2][3] For the identification of unknown volatile impurities and for higher sensitivity, GC-MS is an invaluable tool.[1][5] A comprehensive analytical validation should be performed according to ICH guidelines to ensure the reliability and consistency of the analytical results.[6][7]

References

The Promising Biological Potential of Substituted Aminopyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to heterocyclic compounds, with substituted aminopyridines emerging as a particularly promising scaffold for the development of novel therapeutic agents. These structures form the core of a diverse range of molecules exhibiting significant biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative overview of the biological activities of various compounds synthesized from aminopyridine-based precursors, supported by experimental data and detailed methodologies.

This analysis focuses on several classes of compounds that, while not all directly synthesized from Methyl 3-amino-2-chloroisonicotinate, share fundamental structural similarities that make them relevant for comparison. The data presented herein offers valuable insights for researchers working on the synthesis and evaluation of new chemical entities based on the aminopyridine framework.

Anticancer Activity: A Tale of Diverse Mechanisms

Substituted aminopyridine derivatives have demonstrated remarkable efficacy against a variety of cancer cell lines. The versatility of the aminopyridine scaffold allows for the synthesis of compounds that can interact with multiple biological targets, leading to a range of anticancer effects from cell cycle arrest to apoptosis induction.

Comparative Anticancer Activity of Pyridine and Imidazo[1,2-α]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of representative pyridine-urea and imidazo[1,2-α]pyridine derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), highlights the potent cytotoxic effects of these compounds.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyridine-Urea8e MCF-7 (Breast)0.22[1]
Pyridine-Urea8n MCF-7 (Breast)1.88[1]
Imidazo[1,2-α]pyridine12 HT-29 (Colon)4.15 ± 2.93[2]
Imidazo[1,2-α]pyridine18 HT-29 (Colon)10.11 ± 0.70[2]
Imidazo[1,2-α]pyridine18 MCF-7 (Breast)14.81 ± 0.20[2]
Imidazo[1,2-α]pyridine11 MCF-7 (Breast)20.47 ± 0.10[2]
Imidazo[1,2-α]pyridine14 B16F10 (Melanoma)21.75 ± 0.81[2]

Note: Doxorubicin, a standard chemotherapy agent, had an IC50 of 1.93 µM against MCF-7 cells in one study[1].

The pyridine-urea derivative 8e exhibited particularly potent activity against the MCF-7 breast cancer cell line, with an IC50 value significantly lower than that of the standard drug doxorubicin[1]. Similarly, imidazo[1,2-α]pyridine derivatives have shown strong inhibitory effects. For instance, compound 12 was highly active against the HT-29 colon cancer cell line[2]. These findings underscore the potential of these scaffolds in the development of novel anticancer agents.

Antimicrobial Activity: A Broad Spectrum of Action

In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is of paramount importance. Compounds derived from aminopyridine precursors, particularly pyrazolo[3,4-b]pyridines, have shown promising activity against a range of pathogenic microorganisms.

Comparative Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives

The table below presents the in vitro antimicrobial activity of a series of pyrazolo[3,4-b]pyridine derivatives against both Gram-positive and Gram-negative bacteria. The data is presented as the diameter of the zone of inhibition (in mm), a common method for assessing antimicrobial efficacy.

CompoundBacillus subtilis (Gram-positive)Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
6a 12131212[3]
6b 13141313[3]
6c 12131212[3]
6d 14131413[3]
6g 13121312[3]
6h 12141213[3]
Tetracycline (Standard) 25282624[3]

While the tested pyrazolo[3,4-b]pyridine derivatives displayed moderate antibacterial activity compared to the standard antibiotic Tetracycline, these results are encouraging and provide a basis for further structural optimization to enhance their potency[3].

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are the protocols for the key biological assays cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity (Agar Well Diffusion Method)

The antibacterial activity of the synthesized compounds was evaluated using the agar well diffusion method.

  • Bacterial Culture Preparation: Bacterial strains were cultured in nutrient broth at 37°C for 24 hours.

  • Agar Plate Inoculation: The bacterial suspension was uniformly spread onto the surface of Mueller-Hinton agar plates.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) were created in the agar using a sterile borer.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration) was added to each well.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well was measured in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound.

Visualizing the Synthesis and Activity Landscape

To better understand the relationships between the chemical structures and their biological activities, as well as the experimental workflows, the following diagrams are provided.

Synthesis_and_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Starting_Material Methyl 3-amino-2- chloroisonicotinate (or related aminopyridine) Chemical_Reactions Multi-step Synthesis (e.g., cyclization, condensation) Starting_Material->Chemical_Reactions Reactants Synthesized_Compounds Novel Pyridine Derivatives (e.g., Pyrazolo[3,4-b]pyridines, Pyridine-Ureas) Chemical_Reactions->Synthesized_Compounds Products Anticancer_Assay In Vitro Anticancer Assay (e.g., MTT Assay) Synthesized_Compounds->Anticancer_Assay Test Compounds Antimicrobial_Assay In Vitro Antimicrobial Assay (e.g., Agar Well Diffusion) Synthesized_Compounds->Antimicrobial_Assay Test Compounds Data_Analysis Data Analysis (IC50, Zone of Inhibition) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Caption: Workflow for the synthesis and biological screening of novel pyridine derivatives.

Anticancer_Signaling_Pathway_Hypothesis Pyridine_Derivative Substituted Aminopyridine Derivative Target_Protein Cellular Target (e.g., Kinase, Enzyme) Pyridine_Derivative->Target_Protein Binds to and inhibits Signaling_Pathway Proliferation Signaling Pathway Target_Protein->Signaling_Pathway Inhibition disrupts Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathway->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis (Programmed Cell Death) Signaling_Pathway->Apoptosis Induces Tumor_Growth_Inhibition Inhibition of Tumor Growth Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: A hypothesized signaling pathway for the anticancer activity of pyridine derivatives.

References

The Strategic Advantage of Methyl 3-amino-2-chloroisonicotinate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of heterocyclic compounds, Methyl 3-amino-2-chloroisonicotinate emerges as a particularly advantageous starting point for the synthesis of targeted therapies, especially in the realm of kinase inhibition. This guide provides a comparative analysis of this scaffold, supported by experimental data from analogous compounds, to illuminate its potential in accelerating the discovery of novel therapeutics.

This compound is an organic compound that serves as a vital intermediate in the synthesis of a variety of heterocyclic compounds used in the pharmaceutical and agrochemical industries.[1] Its inherent structural features offer a unique combination of reactivity and functionality, making it a prized building block for medicinal chemists.

Comparative Performance: A Focus on Kinase Inhibition

While direct, publicly available experimental data on the biological activity of this compound is limited, its core structure, an aminopyridine, is a well-established and highly successful scaffold in the development of kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The aminopyridine core can act as a bioisostere for the purine scaffold of ATP, enabling competitive inhibition at the enzyme's active site.[3]

To illustrate the potential of the this compound scaffold, this guide presents a comparative analysis of the performance of various aminopyridine and aminopyrimidine derivatives against several important kinase targets. This data, compiled from multiple studies, showcases the potency and selectivity that can be achieved through modifications of this core structure.

Table 1: Comparative Inhibitory Activity of Aminopyridine/Aminopyrimidine Derivatives against Janus Kinases (JAKs)
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference Compound(s)
Tofacitinib1.220112344N/A
Baricitinib5.95.7>40053N/A
Upadacitinib431102300460N/A
Analog 21b (2-aminopyridine derivative) >24849 >1656-Crizotinib (JAK2 IC50 = 27 nM)[5]

Data for Tofacitinib, Baricitinib, and Upadacitinib are provided as a baseline for approved JAK inhibitors. Analog 21b demonstrates the high potency and selectivity for JAK2 that can be achieved with a 2-aminopyridine scaffold.[5]

Table 2: Comparative Inhibitory Activity of Aminopyridine Derivatives against Vaccinia-Related Kinase 1 (VRK1)
CompoundVRK1 IC50 (nM)Selectivity Score (S(50%))Reference Compound
Aminopyridine Derivative 26 150 0.04 BI-D1870

This data highlights the development of a potent and selective VRK1 inhibitor from an aminopyridine scaffold.[4]

Key Advantages of the this compound Scaffold

The utility of this compound in drug discovery can be attributed to several key advantages:

  • Synthetic Tractability: The presence of multiple reactive sites—the amino group, the chloro group, and the methyl ester—allows for facile and diverse chemical modifications. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Structural Versatility: The aminopyridine core provides a rigid framework that can be strategically decorated with various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties.

  • Proven Pharmacophore: The aminopyridine motif is a known hinge-binding element in many kinase inhibitors, increasing the probability of identifying potent leads.

  • Pathway to Novel IP: The specific substitution pattern of this compound offers opportunities for the development of novel chemical entities with unique intellectual property positions.

Experimental Protocols

To aid researchers in the evaluation of compounds derived from the this compound scaffold, detailed protocols for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common high-throughput screening method to determine the potency of a compound against a specific kinase.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled streptavidin (acceptor) that binds to a biotinylated substrate. Phosphorylation of the substrate by the kinase brings the donor and acceptor into proximity, generating a FRET signal.[6]

Protocol:

  • Prepare a reaction mixture containing the purified kinase enzyme, a biotinylated substrate peptide, and the test compound at various concentrations in a suitable kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a detection mixture containing the europium-labeled antibody and XL665-labeled streptavidin in a buffer containing EDTA.

  • Incubate for a further 60 minutes at room temperature to allow for antibody-substrate binding.

  • Read the fluorescence at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665) using an HTRF-compatible plate reader.

  • Calculate the ratio of the two emission signals and determine the IC50 value by plotting the percent inhibition against the compound concentration.[6]

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the assessment of a compound's cytotoxic or anti-proliferative effects.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[6]

Western Blot Analysis for Target Phosphorylation

This technique is used to confirm the on-target activity of a kinase inhibitor within a cellular context by measuring the phosphorylation status of the target kinase or its downstream substrates.

Protocol:

  • Treat cultured cells with the test compound at various concentrations for a defined period.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[7]

Visualizing the Potential: Signaling Pathways and Workflows

To further illustrate the application of compounds derived from this compound, the following diagrams depict a representative kinase signaling pathway and a typical experimental workflow for inhibitor characterization.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Dimerization Gene Gene Transcription pSTAT->Gene Translocation Inhibitor Aminopyridine Inhibitor Inhibitor->JAK Inhibition

Caption: JAK-STAT Signaling Pathway Inhibition.

G start Start: Compound Synthesis assay In Vitro Kinase Assay (IC50) start->assay cell_assay Cell-Based Proliferation Assay (IC50) assay->cell_assay western Western Blot (Target Engagement) cell_assay->western sar SAR Analysis western->sar lead_opt Lead Optimization sar->lead_opt Iterative Cycles lead_opt->sar end End: Preclinical Candidate lead_opt->end

Caption: Kinase Inhibitor Discovery Workflow.

References

A Comparative Analysis of Catalysts for the Coupling of Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing C-C and C-N Bond Formation

The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Methyl 3-amino-2-chloroisonicotinate is a valuable building block, offering multiple sites for synthetic elaboration. The chlorine atom at the 2-position is a prime target for various cross-coupling reactions, enabling the introduction of a wide array of substituents. This guide provides a comparative analysis of catalyst systems for the coupling of this compound, with a focus on palladium- and copper-catalyzed reactions. The information presented is curated from scientific literature and aims to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. For a substrate like this compound, the choice of palladium catalyst and reaction conditions is crucial for achieving high yields, especially given the presence of multiple functional groups that can potentially interact with the catalyst. Below is a summary of typical catalyst systems used for the Suzuki-Miyaura coupling of related 2-chloropyridine derivatives with arylboronic acids, which can serve as a strong starting point for optimization.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O1001285[1]
Pd(dppf)Cl₂dppfK₂CO₃Dioxane1001692[1]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Toluene1102478[1]
Pd(OAc)₂ / SPhosSPhosCs₂CO₃Dioxane/H₂O1001875-85[1]
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>95

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of arylamines. The coupling of primary and secondary amines to the 2-position of the pyridine ring in this compound can be achieved with high efficiency using modern palladium catalysts. Research on the closely related 3-halo-2-aminopyridines has identified highly effective catalyst systems.[1]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Substrate ScopeTypical Yield (%)
RuPhos PrecatalystRuPhosLiHMDSToluene10016Secondary Amines83[1]
BrettPhos PrecatalystBrettPhosLiHMDSToluene10016Primary AminesHigh
Pd₂(dba)₃ / SPhosSPhosLiHMDSToluene10016Secondary Amines76[1]
Pd₂(dba)₃ / BINAPBINAPLiHMDSToluene10016Secondary Amines71[1]

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted heterocycles. For substrates like this compound, a palladium/copper co-catalyst system is typically employed. Studies on 2-amino-3-bromopyridines demonstrate excellent yields with the appropriate catalyst and conditions.[2]

Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100372-96[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative and can be adapted for this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a precatalyst with a specific ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, THF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of a 3-halo-2-aminopyridine, which can be optimized for this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., RuPhos G3, BrettPhos G3)

  • Strong, non-nucleophilic base (e.g., LiHMDS, NaOtBu)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine, followed by the this compound.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction for completion using TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Workflow and Catalyst Comparison

To better understand the experimental process and the logic behind catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Weigh Reactants: - this compound - Coupling Partner - Base Catalyst Add Catalyst System: - Palladium Source - Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Catalyst_Selection_Logic cluster_reactions Start Select Coupling Reaction Type Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Buchwald Buchwald-Hartwig (C-N) Start->Buchwald Sonogashira Sonogashira (C-C, alkyne) Start->Sonogashira Heck Heck (C-C, alkene) Start->Heck Ullmann Ullmann (C-N, C-O, C-S) Start->Ullmann Catalyst_Type Choose Catalyst Type Suzuki->Catalyst_Type Buchwald->Catalyst_Type Sonogashira->Catalyst_Type Heck->Catalyst_Type Ullmann->Catalyst_Type Palladium Palladium-based Catalyst_Type->Palladium Copper Copper-based Catalyst_Type->Copper Ligand_Choice Select Ligand Class Palladium->Ligand_Choice Amino_Acid Amino Acid Ligands (for Ullmann) Copper->Amino_Acid Phosphine Phosphine Ligands (e.g., PPh₃, XPhos, SPhos) Ligand_Choice->Phosphine NHC N-Heterocyclic Carbenes (e.g., IPr) Ligand_Choice->NHC Optimization Optimize Reaction Conditions (Base, Solvent, Temperature) Phosphine->Optimization NHC->Optimization Amino_Acid->Optimization

References

Assessing the Scalability of Methyl 3-amino-2-chloroisonicotinate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-2-chloroisonicotinate is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its efficient and scalable production is crucial for drug development and commercialization. This guide provides a comparative analysis of potential synthetic routes to this compound, offering insights into their scalability based on available chemical literature and patents for analogous compounds. Due to the limited publicly available information directly detailing the synthesis of this specific molecule, this guide presents hypothesized routes derived from established chemical principles and syntheses of structurally similar compounds.

Comparison of Potential Synthetic Routes

The synthesis of this compound likely involves a multi-step process. Based on the synthesis of related substituted pyridines, two primary strategies are proposed and evaluated for their potential scalability:

  • Route 1: Nitration and Subsequent Reduction. This is a classic and well-established approach for introducing an amino group onto an aromatic ring.

  • Route 2: Direct Amination of a Dihalo-precursor. This route offers a more direct approach but may present challenges in regioselectivity.

The following table summarizes the key parameters for assessing the scalability of these proposed routes.

ParameterRoute 1: Nitration and ReductionRoute 2: Direct Amination
Plausible Starting Material Methyl 2-chloroisonicotinateMethyl 2,3-dichloroisonicotinate
Key Transformations 1. Nitration2. Reduction1. Nucleophilic Aromatic Substitution (Amination)
Potential Reagents 1. HNO₃/H₂SO₄2. Fe/HCl, SnCl₂/HCl, H₂/Pd-CNH₃ or ammonia equivalent
Anticipated Yield Moderate to GoodVariable, potential for side products
Scalability Concerns - Handling of nitrating acids- Exothermic nature of nitration- Metal waste from reduction- Regioselectivity of amination- Harsh reaction conditions (high pressure/temperature)- Catalyst cost and lifetime
Safety Considerations - Corrosive and oxidizing acids- Potentially explosive nitro-intermediates- Flammable hydrogen gas for catalytic hydrogenation- Handling of ammonia- High-pressure equipment

Proposed Synthetic Workflows and Methodologies

Route 1: Synthesis via Nitration and Reduction

This is a widely used industrial strategy for the synthesis of aromatic amines. The proposed workflow for this compound is as follows:

Route 1: Nitration and Reduction start Methyl 2-chloroisonicotinate intermediate Methyl 2-chloro-3-nitroisonicotinate start->intermediate Nitration (HNO₃/H₂SO₄) product This compound intermediate->product Reduction (e.g., Fe/HCl)

A proposed two-step synthesis of this compound via a nitro-intermediate.

Experimental Protocol (Hypothesized):

Step 1: Nitration of Methyl 2-chloroisonicotinate

  • To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C, slowly add Methyl 2-chloroisonicotinate.

  • A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).

  • The reaction mixture is then carefully poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of Methyl 2-chloro-3-nitroisonicotinate

  • To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux, and then add the Methyl 2-chloro-3-nitroisonicotinate portion-wise.

  • The reaction is refluxed until the starting material is consumed (monitored by TLC or HPLC).

  • After completion, the hot reaction mixture is filtered through celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

Route 2: Synthesis via Direct Amination

A more direct approach would involve the selective amination of a di-chloro precursor. This route is conceptually simpler but may be more challenging to control on a large scale.

Route 2: Direct Amination start Methyl 2,3-dichloroisonicotinate product This compound start->product Amination (NH₃, catalyst)

A proposed single-step synthesis via nucleophilic aromatic substitution.

Experimental Protocol (Hypothesized):

  • A high-pressure reactor is charged with Methyl 2,3-dichloroisonicotinate, a suitable solvent (e.g., dioxane or NMP), and a copper or palladium-based catalyst.

  • The reactor is sealed and purged with nitrogen, then charged with ammonia to the desired pressure.

  • The reaction mixture is heated to a high temperature (e.g., 100-150 °C) and stirred for several hours until the reaction is complete.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the desired product from any unreacted starting material and potential regioisomeric byproducts.

Scalability Assessment and Conclusion

For the large-scale synthesis of this compound, Route 1 (Nitration and Reduction) appears to be the more established and likely more scalable approach. While it involves an additional step compared to Route 2, the reactions are generally well-understood and have been widely implemented in industrial settings. The challenges associated with handling nitrating acids and managing the exothermicity of the reaction are well-documented, and engineering solutions for these issues are readily available. The reduction of the nitro group can be achieved using cost-effective reagents like iron and hydrochloric acid, which is a significant advantage for large-scale production.

Route 2 (Direct Amination) , while attractive for its directness, presents significant scalability hurdles. Achieving high regioselectivity in the amination of a di-substituted pyridine can be difficult, leading to the formation of difficult-to-separate isomers and reducing the overall yield of the desired product. The requirement for high-pressure reactors and potentially expensive catalysts can also increase the capital and operational costs of the process.

Safety Operating Guide

Proper Disposal of Methyl 3-amino-2-chloroisonicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical waste is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides comprehensive, step-by-step procedures for the proper disposal of Methyl 3-amino-2-chloroisonicotinate, a halogenated pyridine derivative. Adherence to these protocols is essential for mitigating risks and promoting environmental responsibility.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety data indicates that this substance is harmful if swallowed, comes into contact with the skin, or is inhaled. It is also known to cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All operations involving this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard Summary

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Eye Irritation Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that involves segregation, containerization, labeling, and coordination with your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions. As a chlorinated organic compound, this compound waste must be collected separately from non-halogenated organic waste.[3] Mixing these waste streams is prohibited as it can complicate the disposal process and lead to the formation of highly toxic byproducts during treatment.[3]

Step 2: Containerization

Use a designated, leak-proof waste container made of a compatible material. For chlorinated organic compounds, glass or high-density polyethylene (HDPE) containers are recommended.[3][4] The container must have a tightly sealing cap to prevent the release of vapors.[5] Never use metallic containers for acidic waste, as they can corrode.[5]

Step 3: Labeling

Accurate and clear labeling of waste containers is a regulatory requirement and is vital for safety. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste is added to the container).

Many institutions provide standardized hazardous waste labels; these should be used whenever possible.

Step 4: Storage

Store the sealed waste container in a designated and secure hazardous waste accumulation area, often referred to as a satellite accumulation area.[6] This area should be located near the point of generation and under the control of laboratory personnel.[6] Ensure that the storage area is well-ventilated. Secondary containment, such as a larger, chemically resistant tub or bin, should be used to contain any potential leaks or spills.[5]

Step 5: Request for Disposal

Once the waste container is full (typically around 90% capacity to prevent spills), or if the chemical is no longer needed, arrange for its disposal.[7] Contact your institution's EHS department to schedule a waste pickup.[8] Do not attempt to transport the hazardous waste yourself.[8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of This compound Waste B Segregate Waste: Is it a Halogenated Organic Compound? A->B C Collect in Designated 'Halogenated Waste' Container B->C Yes J Consult EHS for Correct Waste Stream B->J No D Use Compatible Container (Glass or HDPE) C->D E Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date D->E F Store in Secure Satellite Accumulation Area with Secondary Containment E->F G Container Full or Waste No Longer Needed? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I End: Proper Disposal H->I

Caption: Disposal decision workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.

  • Collection: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and wash the area. All materials used for cleanup should also be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any personal exposure, wash the affected skin area with soap and water immediately. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling Methyl 3-amino-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-amino-2-chloroisonicotinate

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Summary and Personal Protective Equipment

This compound is a chemical that presents several health hazards. It is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowedH302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Harmful in contact with skinH312Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][2][3]
Harmful if inhaledH332Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Causes skin irritationH315Wear protective gloves and clothing.[1]
Causes serious eye irritationH319Wear chemical splash goggles or a face shield.[1][2]
May cause respiratory irritationH335Avoid breathing dust. Use a NIOSH-approved respirator if ventilation is inadequate.[1][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.

1. Preparation and Engineering Controls:

  • Work Area: Always handle this compound in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2][5] Cover the work surface with absorbent bench paper.[6]

  • Ventilation: Ensure that the fume hood is functioning correctly before starting any work.[2]

  • Pre-weighing: If possible, purchase the chemical in pre-weighed amounts to avoid handling the powder.[5] If weighing is necessary, do so within the fume hood or an enclosed balance.[5][6]

2. Handling the Solid Compound:

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above, including a lab coat, nitrile gloves, and chemical splash goggles.[2][3]

  • Dispensing: Avoid pouring the powder directly from the container to prevent spillage and dust generation.[6] Use a spatula or scoop to transfer the powder in small increments.[6] Keep the container closed when not in use.[6]

  • Spill Prevention: Use weigh boats to contain the powder during weighing.[6]

3. Preparing Solutions:

  • Location: All work with solutions of this compound should also be conducted in a chemical fume hood.[5]

  • Spill Containment: Work over disposable bench covers to easily manage any spills.[6]

  • Personal Protection: Continue to wear all required PPE to protect against splashes.[6]

4. Post-Handling:

  • Decontamination: After handling, decontaminate the work area, including the exterior of vials and equipment, using a suitable cleaning solution or wet cleaning methods.[6] HEPA vacuuming can also be effective for cleaning up fine powders.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid Compound don_ppe->weigh Proceed with caution dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate After experiment completion dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2-chloroisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-chloroisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.